molecular formula C13H9N3O2S B1667255 Amoscanate CAS No. 26328-53-0

Amoscanate

Cat. No.: B1667255
CAS No.: 26328-53-0
M. Wt: 271.30 g/mol
InChI Key: DKVNAGXPRSYHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amoscanate is an isothiocyanate that is phenyl isothiocyanate in which the hydrogen at the para- position has been replaced by a 4-nitroanilinyl group. It has a role as a schistosomicide drug. It is a C-nitro compound, an isothiocyanate and a secondary amino compound. It is functionally related to a diphenylamine.
structure;  RN given refers to parent cpd

Properties

IUPAC Name

4-isothiocyanato-N-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVNAGXPRSYHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180946
Record name Amoscanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26328-53-0
Record name Amoscanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26328-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoscanate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoscanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSCANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0MK46CVRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Amoscanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, also known by its developmental codes C 9333-Go and CGP 4540, is a potent anthelmintic agent belonging to the aryl isothiocyanate class of compounds. This document provides a comprehensive overview of the discovery and synthesis of this compound, intended for professionals in the fields of medicinal chemistry, parasitology, and drug development. It details the historical context of its development by Ciba-Geigy, outlines a plausible synthesis pathway based on available literature, and presents key quantitative data on its biological activity. Furthermore, this guide includes detailed experimental protocols for the synthesis and relevant biological assays to facilitate further research and development in this area.

Discovery and Historical Context

This compound, chemically known as 4-isothiocyanato-4'-nitrodiphenylamine, was developed by the Swiss pharmaceutical company Ciba-Geigy (now Novartis) in the mid-1970s. The discovery emerged from a dedicated anthelmintic screening program aimed at identifying novel chemical entities with broad-spectrum activity against parasitic helminths.

The initial development and investigation of this compound are documented in a French patent, FR2284593B1 , filed by Ciba-Geigy AG on September 15, 1975. This patent, titled "Procédé de préparation de dérivés de la diphénylamine" (Process for the preparation of diphenylamine derivatives), laid the groundwork for the chemical synthesis and protection of the intellectual property surrounding this class of compounds.

Subsequent research highlighted this compound's high efficacy against a range of debilitating human and animal parasites, including hookworms (Ancylostoma duodenale, Necator americanus), schistosomes (Schistosoma spp.), and filarial worms. Its potent activity at low dosages made it a promising candidate for mass drug administration programs in endemic regions. However, despite its promising anthelmintic profile, concerns regarding potential hepatotoxicity at higher doses in preclinical animal models ultimately hindered its progression to widespread clinical use in humans.

Synthesis Pathway

The synthesis of this compound, 4-isothiocyanato-4'-nitrodiphenylamine, can be achieved through a multi-step process starting from readily available chemical precursors. The most plausible and widely described method involves the formation of the diphenylamine backbone followed by the introduction of the isothiocyanate functional group.

A common synthetic strategy involves the reaction of a primary aromatic amine with a suitable reagent to introduce the isothiocyanate group. One established method is the reaction of the corresponding amine with thiophosgene (CSCl₂) or a less toxic equivalent like carbon disulfide (CS₂) in the presence of a coupling agent.

The logical workflow for the synthesis of this compound can be visualized as follows:

amoscanate_synthesis cluster_0 Step 1: Synthesis of 4-Amino-4'-nitrodiphenylamine cluster_1 Step 2: Formation of the Isothiocyanate Group A 4-Fluoronitrobenzene C 4-Amino-4'-nitrodiphenylamine A->C Nucleophilic Aromatic Substitution B p-Phenylenediamine B->C D 4-Amino-4'-nitrodiphenylamine F This compound (4-Isothiocyanato-4'-nitrodiphenylamine) D->F Thiocarbonylation E Thiophosgene (CSCl2) or Carbon Disulfide (CS2) E->F

A potential two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis of 4-Isothiocyanato-4'-nitrodiphenylamine

Disclaimer: This protocol is a representative example based on established chemical principles for the synthesis of aryl isothiocyanates and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

Step 1: Synthesis of 4-Amino-4'-nitrodiphenylamine (Precursor)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 4-fluoronitrobenzene (1 equivalent) and p-phenylenediamine (1.1 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2 equivalents), to the mixture. Heat the reaction mixture to 120-150 °C and stir under a nitrogen atmosphere for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and then with a cold, low-polarity organic solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials. The crude 4-amino-4'-nitrodiphenylamine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (4-Isothiocyanato-4'-nitrodiphenylamine)

  • Reaction Setup: In a well-ventilated fume hood, dissolve the synthesized 4-amino-4'-nitrodiphenylamine (1 equivalent) in a suitable inert organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Thiocarbonylation: Cool the solution in an ice bath. To this solution, add thiophosgene (1.1 equivalents) dropwise with vigorous stirring. Alternatively, a less hazardous method involves the use of carbon disulfide (excess) and a base like triethylamine or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the isothiocyanate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and toxicity of this compound from preclinical and clinical studies.

Table 1: Anthelmintic Efficacy of this compound in Animal Models

Parasite SpeciesHost AnimalDosageEfficacy (% Worm Burden Reduction)Reference
Necator americanusHamster30-60 mg/kg (single oral dose)94-99%[1]
Nematospiroides dubiusMouse200 mg/kg (single oral dose)100%[1]
Hymenolepis nanaMouse50 mg/kg (single oral dose)100%[1]
Syphacia obvelataMouse12.6 mg/kg (single oral dose)100%[1]
Ancylostoma caninumDog25 mg/kg (single oral dose)100% (fecal egg reduction)[1]
Strongyloides fulleborniRhesus Monkey60 mg/kg (thrice at 12-hr intervals)100%

Table 2: Phase I Clinical Trial Data in Healthy Male Volunteers

DosageNumber of SubjectsKey FindingsReference
3.5 mg/kg4Mild, reversible hepatotoxicity in 3 subjects.
1 mg/kg12No statistically significant evidence of hepatotoxicity.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but studies have pointed towards the inhibition of essential parasite enzymes. A key proposed target is the aminoacyl-tRNA synthetase family of enzymes.

The logical pathway for the proposed mechanism of action is as follows:

amoscanate_moa This compound This compound Inhibition Inhibition of Enzyme Activity This compound->Inhibition Enzyme Aminoacyl-tRNA Synthetase Enzyme->Inhibition ProteinSynthesis Protein Synthesis Disruption Inhibition->ProteinSynthesis ParasiteDeath Parasite Death ProteinSynthesis->ParasiteDeath

Proposed mechanism of action of this compound.
Experimental Protocol: Aminoacyl-tRNA Synthetase Inhibition Assay

  • Enzyme Preparation: Isolate and purify the target aminoacyl-tRNA synthetase from the parasite of interest using standard biochemical techniques (e.g., chromatography).

  • Assay Reaction: The assay measures the ATP-PPi exchange reaction catalyzed by the enzyme. The reaction mixture should contain:

    • Purified enzyme

    • The specific amino acid substrate

    • ATP

    • ³²P-labeled pyrophosphate (PPi)

    • A suitable buffer system (e.g., Tris-HCl with MgCl₂)

    • Varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period.

  • Termination and Measurement: Stop the reaction by adding a quenching agent (e.g., perchloric acid). The amount of [³²P]ATP formed is measured by a suitable method, such as charcoal binding and scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound remains a significant molecule in the history of anthelmintic drug discovery. Its potent and broad-spectrum activity, coupled with a well-defined chemical structure, provides a valuable scaffold for the design of new and improved antiparasitic agents. While its clinical development was halted, the information gathered from its synthesis and biological evaluation continues to be a valuable resource for researchers in the field. This technical guide serves as a comprehensive repository of this knowledge, with the aim of inspiring and facilitating future research endeavors to combat parasitic diseases.

References

Amoscanate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, also known as 4-isothiocyanato-4'-nitrodiphenylamine, is an experimental anthelmintic agent that has demonstrated significant efficacy against a broad spectrum of helminths, including major schistosome species and hookworms, in animal models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data in structured tables, outlines available information on experimental protocols, and visualizes the proposed mechanism of action. While this compound showed promise in preclinical studies, its development was hampered by observations of toxicity at higher doses. This guide aims to consolidate the existing knowledge to inform future research and development efforts in the field of anthelmintics.

Chemical Structure and Identification

This compound is an aryl isothiocyanate derivative with a diphenylamine core structure. The molecule is characterized by an isothiocyanate group (-N=C=S) on one phenyl ring and a nitro group (-NO2) on the other.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-isothiocyanato-N-(4-nitrophenyl)aniline
CAS Number 26328-53-0
Molecular Formula C₁₃H₉N₃O₂S
Molecular Weight 271.29 g/mol
SMILES O=N(=O)c1ccc(Nc2ccc(cc2)N=C=S)cc1
InChI InChI=1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H
Synonyms Nithiocyamine, C 9333-Go, CGP 4540

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, and disposition in biological systems. It is a solid, orange-yellow crystalline powder that is odorless and tasteless.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 196-198 °C[1]
Solubility Insoluble in water; slightly soluble in acetone, chloroform, benzene, and ethanol.[1]
pKa (predicted) -3.50 ± 0.40[1]

Pharmacological Properties

Anthelmintic Activity

This compound has demonstrated potent anthelmintic activity against a wide range of parasitic worms in various animal models.

Table 3: Summary of In Vivo Anthelmintic Efficacy of this compound

Animal ModelParasiteDoseEfficacyReference
HamstersNecator americanus25 mg/kg (single oral dose)100% worm expulsion in patent infection[1][2]
HamstersNecator americanus30-60 mg/kg (single oral dose)94-99% elimination in non-patent infection
MiceNematospiroides dubius200 mg/kg (single oral dose)100% eradication
MiceSyphacia obvelata12.6 mg/kgWorm expulsion
MiceHymenolepis nana50 mg/kgWorm expulsion
DogsHookworm and ascarids25 mg/kg100% and 99% fecal egg reduction, respectively
Rhesus MonkeysStrongyloides fulleborni & Oesophagostomum apiostumum60 mg/kg (thrice at 12-hour intervals)100% efficacy
Capuchin & Rhesus MonkeysSchistosoma japonicum, S. mansoni, S. haematobium20-35 mg/kg (single oral dose)Marked reduction in egg counts and worm burdens
MiceSchistosoma mansoni0.1% w/v in methanol (topical)>90% protection
Mechanism of Action

The precise molecular mechanism of this compound's anthelmintic activity is not fully elucidated but is believed to involve two primary pathways:

  • Uncoupling of Oxidative Phosphorylation: this compound can disrupt the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis. This leads to a depletion of cellular energy stores, ultimately causing paralysis and death of the parasite.

  • Inhibition of Aminoacyl-tRNA Synthetases: There is evidence to suggest that this compound and its derivatives can inhibit essential enzymes involved in protein synthesis, such as leucyl- and isoleucyl-tRNA synthetases. This would disrupt protein production, leading to parasite death.

Amoscanate_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives Aminoacyl_tRNA_Synthetase Aminoacyl-tRNA Synthetases Protein_Synthesis Protein Synthesis Aminoacyl_tRNA_Synthetase->Protein_Synthesis Essential for This compound This compound This compound->Proton_Gradient Disrupts (Uncoupling) This compound->Aminoacyl_tRNA_Synthetase Inhibits

Caption: Proposed dual mechanism of action of this compound.

Pharmacokinetics and Metabolism

Limited pharmacokinetic data for this compound is available from preclinical and early clinical studies. The compound is administered orally.

Table 4: Summary of Available Pharmacokinetic and Dosing Information

SpeciesStudy TypeDoseObservationsReference
Rats Toxicity Study25, 125, 500 mg/kg (single or repeated oral doses)Brain lesions observed after at least 3 consecutive doses of 125 or 500 mg/kg.
Monkeys Efficacy Study10-75 mg/kg (single oral doses)No major organ toxicity observed at 75 mg/kg.
Humans Phase I Clinical Trial1 mg/kg (single oral dose)Generally well-tolerated.
Humans Phase I Clinical Trial3.5 mg/kg (single oral dose)Mild, reversible hepatotoxicity observed in 3 of 4 volunteers.

Toxicology

While showing promise as an anthelmintic, the development of this compound was hindered by its toxicological profile, particularly at higher doses.

Table 5: Summary of Toxicological Findings

SpeciesStudy TypeDoseKey FindingsReference
Rats Neuropathology StudyHigh oral dosesLesions in the brain, particularly necrosis of the neuropil of the medial striatum adjacent to the lateral ventricles.
Rats Toxicity Study≥ 125 mg/kg (3 consecutive oral doses)Necrosis of the ependyma of the lateral ventricles.
Humans Phase I Clinical Trial3.5 mg/kg (single oral dose)Mild, reversible hepatotoxicity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not available in the publicly accessible literature. The following provides a general overview of the methodologies that would have been employed based on the study descriptions.

In Vivo Anthelmintic Efficacy (General Protocol)

A standardized experimental workflow for testing the in vivo efficacy of an anthelmintic agent like this compound would typically involve the following steps.

Experimental_Workflow_In_Vivo_Efficacy A 1. Animal Model Selection (e.g., mice, hamsters, monkeys) B 2. Parasite Infection (e.g., S. mansoni cercariae) A->B C 3. Acclimatization & Disease Progression B->C D 4. Treatment Group Allocation (this compound vs. Vehicle Control) C->D E 5. Drug Administration (Oral gavage at specified doses) D->E F 6. Monitoring (Clinical signs, fecal egg counts) E->F G 7. Endpoint Analysis (Necropsy, worm burden count) F->G H 8. Data Analysis (Statistical comparison of groups) G->H

Caption: Generalized workflow for in vivo anthelmintic efficacy testing.

Acute Oral Toxicity Study (General Protocol Outline)

Acute toxicity studies in rodents are generally conducted following standardized guidelines (e.g., OECD Test Guideline 407). A typical protocol would include:

  • Animal Selection: Healthy, young adult rodents of a single strain are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with a controlled environment and allowed to acclimatize.

  • Dose Formulation: this compound is suspended in a suitable vehicle (e.g., an oily suspension).

  • Dose Administration: A single oral dose is administered to each animal via gavage. Multiple dose groups with escalating concentrations are used.

  • Clinical Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals.

  • Necropsy: At the end of the observation period (typically 14 days), all surviving animals are euthanized and a gross necropsy is performed.

  • Histopathology: Organs and tissues are collected, preserved, and examined microscopically for pathological changes.

  • Data Analysis: The dose-response relationship is evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.

Conclusion

This compound is a potent anthelmintic agent with a well-defined chemical structure and a broad spectrum of activity in preclinical models. Its development was ultimately halted due to a narrow therapeutic window, with toxicity being a significant concern at higher doses. This technical guide consolidates the available scientific information on this compound, highlighting both its therapeutic potential and its limitations. The data presented herein may be valuable for researchers working on the development of new anthelmintic drugs, potentially informing the design of new compounds with improved safety profiles or providing a basis for re-evaluating this compound in different formulations or therapeutic contexts. Further research to fully elucidate its pharmacokinetic profile and the specific molecular interactions underlying its mechanism of action and toxicity could provide valuable insights for the field of antiparasitic drug discovery.

References

Spectroscopic and Mechanistic Analysis of Amoscanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) is an anthelmintic agent with potent activity against a broad spectrum of helminths, including human schistosomes and hookworms.[1] Despite its efficacy, its development has been hampered by toxicity concerns. A thorough understanding of its physicochemical properties, mechanism of action, and metabolic fate is crucial for the development of safer and more effective analogs. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, details its proposed mechanisms of action through signaling pathway diagrams, and outlines its potential metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

While comprehensive, publicly available spectroscopic datasets for this compound are limited, this section compiles the available data and provides a template for the full characterization of the molecule.

General Properties
PropertyValueReference
Chemical Formula C₁₃H₉N₃O₂S[2]
Molecular Weight 271.29 g/mol [2]
Melting Point 204-206 °C[1]
Appearance Yellow crystalline powderN/A
Solubility Insoluble in water; very soluble in alcohol, acetic acid.[3] (for 4-nitrodiphenylamine)
Elemental Analysis
ElementTheoretical %
Carbon (C) 57.55
Hydrogen (H) 3.34
Nitrogen (N) 15.49
Oxygen (O) 11.79
Sulfur (S) 11.82

(Data derived from molecular formula)

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These protocols are based on standard analytical techniques and can be adapted for specific instrumentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm. Use the solvent as a blank for baseline correction.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data:

λmax (nm)Molar Absorptivity (ε)Solvent
Data Not AvailableData Not AvailableData Not Available
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: For solid-state analysis, mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption peaks for the functional groups present in this compound.

Expected Characteristic IR Absorption Peaks:

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch (secondary amine) 3300 - 3500Medium, sharp
Aromatic C-H Stretch 3000 - 3100Medium to weak, sharp
Isothiocyanate (-N=C=S) Stretch 2000 - 2275Strong, sharp, characteristic
Aromatic C=C Stretch 1450 - 1600Medium to weak, multiple bands
Nitro (NO₂) Asymmetric Stretch 1500 - 1570Strong
Nitro (NO₂) Symmetric Stretch 1300 - 1370Strong
C-N Stretch 1250 - 1350Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: Determine the chemical shifts (δ), coupling constants (J), and integration for all signals.

Predicted ¹H NMR Spectral Data:

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons 7.0 - 8.5Multiplets8H
Amine Proton (N-H) 9.0 - 10.0Singlet (broad)1H

Predicted ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
Aromatic Carbons 110 - 150
Isothiocyanate Carbon (-N=C=S) 125 - 140 (often broad)

Note: The isothiocyanate carbon signal can be broad and difficult to observe due to quadrupolar relaxation of the adjacent nitrogen atom.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characterize the fragmentation pattern.

Expected Mass Spectrometry Data:

Ionm/z
[M] 271.04
[M+H]⁺ 272.05
[M-H]⁻ 270.03

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to involve cleavage of the C-N bond between the two aromatic rings and fragmentation of the isothiocyanate and nitro groups.

Proposed Mechanisms of Action

The anthelmintic activity of this compound is believed to be multifactorial. Two primary mechanisms have been proposed: the inhibition of aminoacyl-tRNA synthetases and the inhibition of cyclic AMP phosphodiesterases.

Inhibition of Aminoacyl-tRNA Synthetase

This compound and its derivatives have been shown to inhibit aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis in the parasite. This inhibition is proposed to be competitive with respect to ATP.

Aminoacyl_tRNA_Synthetase_Inhibition This compound This compound aaRS Aminoacyl-tRNA Synthetase (aaRS) This compound->aaRS Inhibits ATP_binding ATP Binding Site tRNA_charging tRNA Charging aaRS->tRNA_charging Catalyzes Protein_synthesis Protein Synthesis tRNA_charging->Protein_synthesis Enables Parasite_death Parasite Death Protein_synthesis->Parasite_death Leads to cAMP_Phosphodiesterase_Inhibition This compound This compound PDE cAMP Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_hydrolysis cAMP Hydrolysis PDE->cAMP_hydrolysis Catalyzes cAMP_accumulation cAMP Accumulation cAMP_hydrolysis->cAMP_accumulation Prevents PKA_activation Protein Kinase A (PKA) Activation cAMP_accumulation->PKA_activation Leads to Metabolic_disruption Disruption of Metabolic Pathways PKA_activation->Metabolic_disruption Causes Amoscanate_Metabolism This compound This compound Nitro_reduction Nitro Reduction This compound->Nitro_reduction Hydroxylation Aromatic Hydroxylation This compound->Hydroxylation Amino_metabolite Amino Metabolite Nitro_reduction->Amino_metabolite Conjugation Conjugation (Glucuronidation/Sulfation) Amino_metabolite->Conjugation Hydroxylated_metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_metabolite Hydroxylated_metabolite->Conjugation Excretion Excretion Conjugation->Excretion

References

An In-Depth Technical Guide to the Core Mechanism of Action of Amoscanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, an experimental anthelmintic agent, has demonstrated significant efficacy against a broad spectrum of helminths, particularly schistosomes and hookworms. Its mechanism of action, while not definitively established, is believed to be multi-faceted, targeting several key parasite-specific metabolic and signaling pathways. This technical guide synthesizes the current understanding of this compound's mode of action, focusing on three primary proposed mechanisms: the uncoupling of oxidative phosphorylation, the inhibition of aminoacyl-tRNA synthetases, and the inhibition of cyclic AMP (cAMP) phosphodiesterases. This document provides a detailed overview of the biochemical basis of these mechanisms, a compilation of the available quantitative data, comprehensive experimental protocols for assessing these activities, and visual representations of the key pathways and experimental workflows.

Introduction to this compound

This compound (4-isothiocyanato-4'-nitrodiphenylamine) is an aryl isothiocyanate compound that was developed as a promising anthelmintic drug.[1] While its clinical development was halted due to findings of hepatotoxicity at higher doses in animal studies, its potent activity against parasites has made it a subject of continued research interest.[1][2] Understanding the molecular targets of this compound can provide valuable insights for the development of new, more selective, and less toxic anthelmintic therapies.

Proposed Mechanisms of Action

The anthelmintic effect of this compound is likely the result of its interaction with multiple biological targets within the parasite. The following sections detail the three most prominently proposed mechanisms of action.

Uncoupling of Oxidative Phosphorylation

One of the proposed mechanisms for this compound's toxicity to parasites is the uncoupling of oxidative phosphorylation. This process disrupts the mitochondrial proton gradient necessary for ATP synthesis, leading to a rapid depletion of the parasite's energy reserves.

Currently, there is a lack of specific quantitative data for the uncoupling activity of this compound itself. However, the isothiocyanate functional group is known to be associated with compounds that can act as protonophores, dissipating the mitochondrial membrane potential.

This protocol is based on standard methods for evaluating the effect of compounds on mitochondrial respiration and membrane potential.

Objective: To determine if this compound uncouples oxidative phosphorylation in isolated parasite mitochondria.

Materials:

  • Isolated parasite mitochondria

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 3 mM HEPES, pH 7.2)

  • Respiratory substrates (e.g., succinate, pyruvate, malate)

  • ADP (Adenosine diphosphate)

  • This compound stock solution (in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a known uncoupler, as a positive control)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1 or TMRM)

  • Fluorometer or fluorescence microscope

Procedure:

  • Oxygen Consumption Measurement:

    • Calibrate the respirometer according to the manufacturer's instructions.

    • Add isolated mitochondria to the respiration buffer in the respirometer chamber.

    • Add a respiratory substrate (e.g., succinate) to initiate basal respiration (State 2).

    • Add a limiting amount of ADP to induce active respiration (State 3).

    • Once the ADP is phosphorylated to ATP, respiration will return to a slower rate (State 4).

    • Add a vehicle control (DMSO) and monitor the respiration rate.

    • In a separate experiment, add increasing concentrations of this compound and monitor the oxygen consumption rate. An uncoupler will cause a dose-dependent increase in the State 4 respiration rate.

    • As a positive control, add FCCP to observe maximal uncoupled respiration.

    • To confirm the effect is due to uncoupling, add oligomycin to inhibit ATP synthase. In the presence of an uncoupler, respiration will continue even after the addition of oligomycin.

  • Mitochondrial Membrane Potential Measurement:

    • Incubate isolated mitochondria with a membrane potential-sensitive dye (e.g., JC-1).

    • Measure the baseline fluorescence using a fluorometer or visualize under a fluorescence microscope.

    • Add the vehicle control (DMSO) and measure any change in fluorescence.

    • In separate incubations, add increasing concentrations of this compound and monitor the change in fluorescence. A decrease in the dye's fluorescence signal (or a shift from red to green fluorescence for JC-1) indicates mitochondrial membrane depolarization, consistent with uncoupling.

    • Use FCCP as a positive control for depolarization.

This compound This compound Mitochondrial_Membrane Inner Mitochondrial Membrane This compound->Mitochondrial_Membrane Acts as a protonophore Proton_Gradient Proton Gradient (H+) Mitochondrial_Membrane->Proton_Gradient Dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production Proton_Gradient->ATP_Production Uncoupling prevents ATP_Synthase->ATP_Production Catalyzes Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Leads to Parasite_Death Parasite Death Energy_Depletion->Parasite_Death

Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Inhibition of Aminoacyl-tRNA Synthetases

A more specific target for this compound and its derivatives appears to be the inhibition of aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis. By blocking the charging of tRNAs with their cognate amino acids, these compounds can effectively halt protein production in the parasite.

CompoundEnzyme TargetOrganismInhibition Constant (Ki)Type of Inhibition
CGP 8065 (this compound derivative)Leucyl-tRNA synthetaseAscaris suum34 µMCompetitive with ATP
CGP 8065 (this compound derivative)Isoleucyl-tRNA synthetaseAscaris suum8 µMCompetitive with ATP

Data extracted from a study on an this compound derivative.[3]

This protocol is based on the measurement of ATP-PPi exchange, a key step in the aminoacylation reaction.

Objective: To determine the inhibitory effect of this compound on a specific aminoacyl-tRNA synthetase.

Materials:

  • Purified recombinant aminoacyl-tRNA synthetase (e.g., Leucyl-tRNA synthetase)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT)

  • Cognate amino acid (e.g., Leucine)

  • ATP

  • [³²P]Pyrophosphate (PPi)

  • Activated charcoal

  • This compound stock solution (in DMSO)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cognate amino acid, ATP, and [³²P]PPi.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiate the reaction by adding the purified aminoacyl-tRNA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period within the linear range of the reaction.

  • Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the [³²P]ATP formed, while the unincorporated [³²P]PPi remains in solution.

  • Pellet the charcoal by centrifugation.

  • Measure the radioactivity of the supernatant (containing unincorporated [³²P]PPi) using a scintillation counter.

  • A decrease in the formation of [³²P]ATP in the presence of this compound indicates inhibition of the enzyme.

  • To determine the type of inhibition, perform kinetic studies by varying the concentration of one substrate (e.g., ATP) while keeping the others constant, in the presence and absence of the inhibitor. Plot the data using Lineweaver-Burk or Michaelis-Menten plots.

cluster_0 Aminoacylation Reaction AA Amino Acid Enzyme Aminoacyl-tRNA Synthetase AA->Enzyme ATP ATP ATP->Enzyme AA_AMP Aminoacyl-AMP Intermediate Enzyme->AA_AMP Charged_tRNA Aminoacyl-tRNA AA_AMP->Charged_tRNA + tRNA tRNA tRNA Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis This compound This compound This compound->Enzyme Inhibits (Competitive with ATP) Start Start: Prepare Reaction Mix (Buffer + cAMP) Add_Inhibitor Add this compound (or vehicle) Start->Add_Inhibitor Add_Enzyme Add PDE (parasite lysate) Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (e.g., 30°C) Add_Enzyme->Incubate_1 Add_Nucleotidase Add 5'-Nucleotidase Incubate_1->Add_Nucleotidase Incubate_2 Incubate Add_Nucleotidase->Incubate_2 Add_Reagent Add Phosphate Detection Reagent Incubate_2->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Analyze Analyze Data (Calculate IC50) Measure_Absorbance->Analyze

References

Investigating the Anthelmintic Spectrum of Amoscanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) is a broad-spectrum anthelmintic agent that has demonstrated significant efficacy against a wide range of helminth parasites in preclinical studies. This technical guide provides an in-depth overview of the anthelmintic spectrum of this compound, compiling quantitative data from key efficacy studies, detailing relevant experimental protocols, and visualizing its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anthelmintic therapies.

Anthelmintic Efficacy of this compound

This compound has been evaluated against numerous nematode and cestode species in various animal models. The following tables summarize the quantitative data from these efficacy studies, showcasing its potency across different parasites and hosts.

Table 1: Efficacy of this compound Against Intestinal Helminths in Rodents
Helminth SpeciesHost AnimalThis compound DoseEfficacyReference
Necator americanus (non-patent)Hamster30-60 mg/kg (single oral)94-99% worm reduction[1][2]
Necator americanus (patent)Hamster25 mg/kg (single oral)100% worm expulsion[1][2]
Necator americanusHamster0.01% in feed for 5 days88-94% worm burden reduction[1]
Nematospiroides dubiusMouse200 mg/kg (single oral)100% eradication
Hymenolepis nanaMouse50 mg/kg (single oral)Worms expelled
Syphacia obvelataMouse12.6 mg/kg (single oral)Worms expelled
Table 2: Efficacy of this compound Against Helminths in Larger Animals
Helminth SpeciesHost AnimalThis compound DoseEfficacyReference
HookwormDog25 mg/kg (single oral)100% fecal egg reduction
AscaridsDog25 mg/kg (single oral)99% fecal egg reduction
Ancylostoma caninum & A. ceylanicumDog3 x 2.5 mg/kg (4-hour intervals)Similar to single 25 mg/kg dose
Strongyloides fuelleborniRhesus Monkey60 mg/kg (thrice at 12-hour intervals)100% efficacy
Oesophagostomum apiostomumRhesus Monkey60 mg/kg (thrice at 12-hour intervals)100% efficacy
Table 3: Efficacy of this compound Against Schistosomes
Helminth SpeciesHost AnimalThis compound DoseEfficacyReference
Schistosoma japonicumCebus apella Monkey25 mg/kg (subsequent oral dose)Marked reduction in egg counts and worm burdens
Schistosoma mansoniCebus apella Monkey25 mg/kg (subsequent oral dose)Marked reduction in egg counts and worm burdens
Schistosoma haematobiumCebus apella Monkey25 mg/kg (single oral dose)Markedly reduced egg counts and worm burdens
Schistosoma japonicumMacaca mulatta Monkey20 mg/kg (single oral dose)Comparable to efficacy in Cebus apella
Schistosoma mansoniMacaca mulatta Monkey35 mg/kg (single oral dose)Comparable to efficacy in Cebus apella
Schistosoma mansoniMouse0.1% w/v topical solution>90% protection against mature infection

Experimental Protocols

This section outlines the generalized methodologies for the key experiments cited in this guide. It is important to note that these are representative protocols and specific parameters may have varied between individual studies.

Animal Models and Parasite Infection
  • Hamsters (Mesocricetus auratus) with Necator americanus : Neonatal hamsters (1-3 days old) are highly susceptible to N. americanus infection. For experimental infections, third-stage larvae (L3) are administered percutaneously. A typical infectious dose is around 70 L3 per animal. Patent infections, characterized by the presence of eggs in feces, are generally established within six weeks.

  • Mice with Nematospiroides dubius : Mice are infected orally with infective L3 larvae of N. dubius. The parasite establishes a chronic infection in the small intestine.

  • Mice with Hymenolepis nana : Infection is induced by oral administration of H. nana eggs. The parasite has a direct life cycle, and adult worms develop in the small intestine.

  • Dogs with Ancylostoma caninum and Ascarids : Naturally infected dogs are often used for efficacy studies. Alternatively, experimental infections can be established by oral administration of infective eggs or larvae.

  • Rhesus Monkeys (Macaca mulatta) with Strongyloides fuelleborni and Oesophagostomum apiostomum : Studies in non-human primates often utilize naturally infected animals due to the complexity of establishing experimental infections with these parasites.

  • Monkeys (Cebus apella and Macaca mulatta) with Schistosoma spp. : Infection is established by percutaneous exposure to a known number of cercariae.

  • Mice with Schistosoma mansoni : Mice are infected via tail immersion in a suspension of S. mansoni cercariae.

This compound Formulation and Administration

For oral administration in many preclinical studies, this compound was prepared as a 5% aqueous suspension of 2-µm particles. This formulation enhances the bioavailability of the compound. The suspension is typically administered via oral gavage. For incorporation into feed, the micronized drug is mixed with the standard animal chow at the specified concentration.

Assessment of Anthelmintic Efficacy

The FECRT is a common method to assess the efficacy of an anthelmintic against egg-laying adult worms.

  • Principle : The number of parasite eggs per gram (EPG) of feces is determined before and after treatment. The percentage reduction in EPG is then calculated.

  • Procedure :

    • Collect individual fecal samples from each animal before treatment (Day 0).

    • Administer this compound at the specified dose.

    • Collect post-treatment fecal samples at a predetermined time point (e.g., 7, 14, or 21 days post-treatment).

    • Perform fecal egg counts on both pre- and post-treatment samples using a standardized technique such as the McMaster method.

    • Calculate the percentage reduction in fecal egg count for each animal or for the group.

This method provides a direct measure of the number of worms present in an animal.

  • Principle : Following a defined period after treatment, animals are euthanized, and the gastrointestinal tract or other relevant organs are examined for the presence of helminths.

  • Procedure :

    • At the end of the experimental period, euthanize the animals.

    • Carefully dissect the gastrointestinal tract (or other target organs) and divide it into relevant sections (e.g., stomach, small intestine, large intestine).

    • Open each section longitudinally and wash the contents into a collection vessel.

    • The intestinal wall is also carefully examined for any attached or embedded worms.

    • The collected contents are sieved and examined under a dissecting microscope to recover all worms.

    • The recovered worms are counted and, if necessary, identified by species.

    • The worm burden of the treated group is compared to that of an untreated control group to calculate the percentage reduction.

Mechanism of Action: Signaling Pathway

This compound and its derivatives have been identified as potent, non-competitive inhibitors of cyclic AMP (cAMP) phosphodiesterases in schistosomal and filarial worms. This inhibition leads to an accumulation of intracellular cAMP, which is a critical second messenger in many cellular processes. The sustained high levels of cAMP are proposed to disrupt the regulation of key metabolic pathways, such as glycogen metabolism, which are controlled by cAMP-dependent protein kinases. This disruption of cellular homeostasis is a key component of this compound's anthelmintic effect.

Amoscanate_Mechanism cluster_parasite_cell Helminth Cell This compound This compound PDE Cyclic AMP Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP Cyclic AMP (cAMP) PDE->cAMP Degrades PKA cAMP-dependent Protein Kinase (PKA) (Inactive) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts PKA_active PKA (Active) Glycogen_Metabolism Glycogen Metabolism (and other metabolic pathways) PKA_active->Glycogen_Metabolism Phosphorylates & Regulates Disruption Disruption of Metabolic Homeostasis Glycogen_Metabolism->Disruption Paralysis_Death Paralysis and/or Death Disruption->Paralysis_Death in_vivo_workflow cluster_workflow In Vivo Anthelmintic Efficacy Workflow cluster_assessment Efficacy Assessment Animal_Acquisition 1. Animal Model Acquisition & Acclimatization Infection 2. Experimental Infection (e.g., oral gavage of eggs/larvae, percutaneous exposure to cercariae) Animal_Acquisition->Infection Pre_Treatment_Sampling 3. Pre-Treatment Sampling (Fecal Sample Collection - Day 0) Infection->Pre_Treatment_Sampling Treatment_Groups 4. Randomization into Treatment Groups Pre_Treatment_Sampling->Treatment_Groups Treatment_Admin 5. Treatment Administration (this compound vs. Vehicle Control) Treatment_Groups->Treatment_Admin Post_Treatment_Sampling 6. Post-Treatment Sampling (Fecal Sample Collection - Day 7/14/21) Treatment_Admin->Post_Treatment_Sampling Necropsy 7. Euthanasia and Necropsy (End of Study) Treatment_Admin->Necropsy FECRT Fecal Egg Count Reduction Test (FECRT) Post_Treatment_Sampling->FECRT Worm_Burden Worm Burden Assessment Necropsy->Worm_Burden Data_Analysis 8. Data Analysis FECRT->Data_Analysis Worm_Burden->Data_Analysis

References

Pharmacokinetics of Amoscanate in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, an isothiocyanate derivative, has demonstrated significant anthelmintic properties in various preclinical studies. Understanding its pharmacokinetic profile is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in animal models. However, it is important to note that publicly available literature lacks detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. This document summarizes the existing data on administration routes and dosages used in efficacy and toxicity studies across different animal species. Furthermore, it explores the probable metabolic pathways of this compound based on the known metabolism of isothiocyanates. This guide aims to provide a foundational understanding for researchers and professionals in the field of drug development, while also highlighting the current knowledge gaps that future research should aim to address.

Introduction

This compound (4-isothiocyanato-4'-nitrodiphenylamine) is an investigational anthelmintic compound that has shown efficacy against a broad spectrum of parasites, including schistosomes and hookworms, in various animal models.[1][2] The development of any new therapeutic agent necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This document collates the available, albeit limited, information regarding the pharmacokinetics of this compound in several preclinical species.

Due to a notable absence of dedicated pharmacokinetic studies in the public domain, this guide will focus on:

  • Summarizing the administration protocols from efficacy and toxicology studies.

  • Providing a theoretical framework for the metabolic fate of this compound based on its chemical class.

  • Presenting a standardized experimental workflow for future pharmacokinetic studies.

Dosing and Administration in Animal Models

This compound has been administered to a variety of animal models, primarily through the oral route, to assess its efficacy and toxicity. The following tables summarize the dosing regimens described in the available literature.

Table 1: this compound Administration in Rodent Models

Animal SpeciesPurpose of StudyRoute of AdministrationDose(s)Vehicle/FormulationReference(s)
RatToxicityOral25, 125, and 500 mg/kg (single or repeated)Oily suspension[3]
MouseEfficacyOral12.6 mg/kg and 50 mg/kg (for S. obvelata and H. nana)Not specified[1]
MouseEfficacyTopical0.1% w/v in methanolMethanol solution[4]
HamsterEfficacyOral25 mg/kg, 30-60 mg/kg (single doses)Not specified
HamsterEfficacyOral (in feed)0.01% in feed for 5 daysFeed

Table 2: this compound Administration in Non-Rodent Models

Animal SpeciesPurpose of StudyRoute of AdministrationDose(s)Vehicle/FormulationReference(s)
DogEfficacyOral25 mg/kg (single dose), 3 x 2.5 mg/kg (at 4-hour intervals)Not specified
Monkey (Rhesus)EfficacyOral60 mg/kg (thrice at 12-hour intervals)Not specified
Monkey (Rhesus and Capuchin)EfficacyOral20, 25, and 35 mg/kg (single doses)Not specified

Experimental Protocols for Pharmacokinetic Studies

G cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization Dosing Dosing (e.g., Oral Gavage) AnimalAcclimatization->Dosing DosePreparation Dose Preparation (this compound Formulation) DosePreparation->Dosing BloodSampling Serial Blood Sampling (e.g., via cannula) Dosing->BloodSampling PlasmaProcessing Plasma Processing (Centrifugation) BloodSampling->PlasmaProcessing SampleExtraction Sample Extraction (e.g., LLE, SPE) PlasmaProcessing->SampleExtraction Bioanalysis Bioanalysis (LC-MS/MS) SampleExtraction->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

A typical experimental workflow for an animal pharmacokinetic study.
Animal Models and Dosing

  • Species: Select appropriate animal models (e.g., rats, dogs, monkeys) based on the research question.

  • Acclimatization: Animals should be acclimatized to the facility for a minimum period before the study.

  • Dose Formulation: this compound should be formulated in a suitable vehicle (e.g., oily suspension, aqueous suspension with surfactants) to ensure consistent absorption.

  • Administration: The route of administration (typically oral gavage for preclinical studies) should be consistent.

Sample Collection and Processing
  • Blood Sampling: Serial blood samples should be collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein, cephalic vein).

  • Plasma Preparation: Blood samples should be collected in tubes containing an appropriate anticoagulant and centrifuged to separate plasma.

  • Storage: Plasma samples should be stored at -80°C until analysis.

Bioanalytical Method
  • Method: A sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma.

  • Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Pharmacokinetic Analysis
  • Data Analysis: Plasma concentration-time data will be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Metabolism of this compound

Specific metabolic pathways for this compound have not been elucidated. However, based on its chemical structure as an isothiocyanate, a probable metabolic pathway can be proposed. Isothiocyanates are known to be primarily metabolized through the mercapturic acid pathway.

G This compound This compound (Isothiocyanate) GSH_Conjugate Glutathione Conjugate This compound->GSH_Conjugate GSH Conjugation (GST catalyzed) CysGly_Conjugate Cysteinylglycine Conjugate GSH_Conjugate->CysGly_Conjugate γ-glutamyl transpeptidase Cys_Conjugate Cysteine Conjugate CysGly_Conjugate->Cys_Conjugate Dipeptidase Mercapturic_Acid Mercapturic Acid Derivative (N-acetylcysteine conjugate) Cys_Conjugate->Mercapturic_Acid N-acetyltransferase Excretion Urinary Excretion Mercapturic_Acid->Excretion

A proposed metabolic pathway for this compound via mercapturic acid synthesis.

The primary steps in this pathway are:

  • Glutathione Conjugation: The electrophilic isothiocyanate group of this compound is conjugated with the nucleophilic thiol group of glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).

  • Sequential Degradation: The glutamate and glycine residues are sequentially cleaved from the glutathione conjugate by γ-glutamyl transpeptidase and dipeptidases, respectively, to form the cysteine conjugate.

  • N-acetylation: The cysteine conjugate is then N-acetylated by N-acetyltransferase to form the final mercapturic acid derivative.

  • Excretion: The water-soluble mercapturic acid conjugate is then readily excreted in the urine.

Additionally, isothiocyanates have been shown to interact with and modulate the activity of cytochrome P450 enzymes, which could represent another potential, though less characterized, metabolic route or drug-drug interaction pathway.

Conclusion and Future Directions

The available literature provides a foundation for understanding the administration of this compound in various animal models for efficacy and toxicity assessment. However, a significant knowledge gap exists regarding its quantitative pharmacokinetic profile. The lack of data on Cmax, Tmax, AUC, half-life, and bioavailability across different species hinders a comprehensive evaluation of its potential as a therapeutic agent.

Future research should prioritize conducting well-designed pharmacokinetic studies in relevant animal models, such as rats, dogs, and non-human primates. These studies should employ validated bioanalytical methods to generate robust data. Furthermore, metabolite identification studies are crucial to confirm the proposed metabolic pathways and to identify any unique metabolites of this compound. A thorough understanding of the ADME properties of this compound is indispensable for its further development and potential translation to clinical applications.

References

Initial toxicity screening of Amoscanate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Toxicity Screening of Amoscanate

Executive Summary

This compound has demonstrated high efficacy against major schistosome species and hookworms in animal models.[1] Initial toxicity screenings have been conducted in both animals and humans to assess its safety profile. Key findings indicate potential hepatotoxicity at higher doses in humans and neurotoxicity at very high doses in rodents.[2][3] While considered relatively non-toxic in non-human primates at therapeutic doses, the appearance of mutagenic metabolites warrants consideration.[4] This guide provides a consolidated overview of the available toxicity data, outlines the methodologies for key toxicological assays, and presents workflows for a structured approach to toxicity screening.

Preclinical Toxicity Assessment

Preclinical studies are fundamental to characterizing the safety profile of a new chemical entity. For this compound, studies in rodents and non-human primates have been reported.

Acute and Subchronic Toxicity in Animal Models

Acute toxicity studies aim to determine the effects of a single high dose of a substance, while subchronic studies evaluate the effects of repeated doses over a longer period.[5]

Rodent Studies (Rat)

High oral doses of this compound have been associated with neurotoxicity in rats.

  • Findings : Administration of an oily suspension of absorbable this compound in repeated oral doses of 125 or 500 mg/kg (at least 3 consecutive doses) induced brain lesions. The primary effect observed was necrosis of the ependyma of the lateral ventricles. More extensive lesions, characterized by necrosis of the neuropil of the medial striatum, were observed in rats given extremely high oral doses of a 5% aqueous suspension. This suggests that the central nervous system is a potential target organ for toxicity at high exposure levels.

  • Hypothesis : It is hypothesized that high concentrations of the toxic agent in the ventricular cerebrospinal fluid play a significant role in the pathogenesis of these brain lesions.

Non-Human Primate Studies (Monkeys)

Studies in Cebus apella (capuchin monkeys) and Macaca mulatta (rhesus monkeys) indicate a better safety profile in primates compared to rodents.

  • Findings : Single oral doses of 75 mg/kg of this compound did not cause any major organ toxicity. The assessment included gross and histopathologic examination, hematology, blood chemistry, electrocardiograms, and urinalysis. Based on these findings, this compound was considered a relatively non-toxic antischistosomal agent in these species.

Data Summary: Preclinical Toxicity
SpeciesDoseRouteDurationKey FindingsReference
Rat125 & 500 mg/kgOral3+ consecutive daysNecrosis of the ependyma of the lateral ventricles.
Rat"Extremely high"OralSingle/MultipleNecrosis of the neuropil of the medial striatum.
Monkey75 mg/kgOralSingle DoseNo major organ toxicity observed.

Clinical Toxicity Assessment (Phase I)

Phase I clinical trials provide the first evaluation of a new drug's safety in humans.

Healthy Male Volunteers

Two prospective, randomized, double-blinded, placebo-controlled Phase I studies were conducted to evaluate the tolerance and safety of a 5% aqueous suspension of this compound in healthy male volunteers.

  • Findings at 3.5 mg/kg : Three out of four volunteers who received a single 3.5 mg/kg dose developed mild, reversible hepatotoxicity.

  • Findings at 1.0 mg/kg : In a subsequent study with a 1 mg/kg dose, there was no statistically significant evidence of hepatotoxicity, although one of twelve recipients showed transient changes in liver chemistry.

  • Other Observations : In both studies, there was no evidence of significant symptomatic complaints, or neurological, cardiovascular, or ocular toxicity.

Data Summary: Human Phase I Clinical Trials
DoseRouteStudy PopulationKey FindingsReference
3.5 mg/kgOral4 Healthy MalesMild, reversible hepatotoxicity in 3 of 4 subjects.
1.0 mg/kgOral12 Healthy MalesNo statistically significant hepatotoxicity; transient liver chemistry changes in 1 of 12 subjects.

Genotoxicity and Mutagenicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests typically includes a bacterial reverse mutation assay (Ames test) and an in vitro and in vivo mammalian cell-based assay.

While no results from a standard battery of genotoxicity tests for this compound were found in the reviewed literature, some data on mutagenicity are available.

  • Human Findings : No mutagenic activity attributable to this compound was detectable in the urine of healthy male volunteers.

  • Non-Human Primate Findings : Mutagenic metabolites of this compound were detected in the urine of monkeys. The co-administration of erythromycin was found to attenuate the appearance of these metabolites.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.

  • Strains : Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., cannot synthesize it) are used. These strains are designed to detect different types of mutations (e.g., frameshift or point mutations).

  • Metabolic Activation : The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure : The tester strains are exposed to various concentrations of the test substance on a histidine-free medium.

  • Endpoint : The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can now synthesize histidine) is counted.

  • Interpretation : A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.

Cytotoxicity Assessment

Cytotoxicity assays evaluate the potential of a substance to cause cell damage or death. These are typically performed on various cell lines in vitro. No specific cytotoxicity studies providing IC50 (half-maximal inhibitory concentration) values for this compound were identified in the literature search.

Experimental Protocol: In Vitro Cytotoxicity Assay (Resazurin Method)

The resazurin assay is a common method to measure cell viability and, by extension, cytotoxicity.

  • Cell Plating : A specific number of cells (e.g., 1 x 10⁴ cells/well) are seeded into a 96-well microplate and allowed to adhere for 24 hours.

  • Compound Treatment : The culture medium is replaced with fresh medium containing various dilutions of the test compound. Control wells receive vehicle only. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition : A solution of resazurin is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Measurement : After a further incubation period, the fluorescence or absorbance is measured using a plate reader.

  • Data Analysis : The percentage of cell viability relative to the control is calculated for each concentration of the test compound. The IC50 value, the concentration that reduces cell viability by 50%, is then determined from the dose-response curve.

Mechanism of Action and Potential Toxicodynamics

The primary mechanism of action for this compound's anthelmintic properties is believed to be the inhibition of protein synthesis in parasites by targeting aminoacyl-tRNA synthetases. While this explains its efficacy, the mechanisms underlying its toxicity in host organisms are less clear. The hepatotoxicity observed in humans and neurotoxicity in rats at high doses suggest different, dose-dependent toxicodynamic pathways that require further investigation. Additionally, this compound has been shown to be immunogenic in mice and monkeys, eliciting a serum antibody response, which could have implications for its safety and efficacy upon repeated administration.

Visualizations: Workflows and Mechanisms

General Initial Toxicity Screening Workflow

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Subchronic Studies cluster_2 Phase 3: Data Analysis & Decision A Compound Identification (this compound) B In Silico Toxicity Prediction (e.g., QSAR) A->B C In Vitro Cytotoxicity Assays (Multiple Cell Lines) B->C D In Vitro Genotoxicity (Ames Test, Chromosomal Aberration) C->D E Acute Toxicity Study (Rodent, e.g., Rat) D->E F Dose Range Finding E->F G Subchronic Toxicity Study (e.g., 28-Day, Rodent & Non-Rodent) F->G H Toxicokinetics G->H I Identify Target Organs (Liver, Brain) H->I J Determine NOAEL I->J K Risk Assessment J->K L Decision: Proceed to Clinical Trials? K->L

Caption: A generalized workflow for the initial toxicity screening of a new chemical entity.

Experimental Workflow of a Bacterial Reverse Mutation (Ames) Test

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A1 Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) B1 Mix Bacteria, Compound, and Buffer (-S9) A1->B1 B2 Mix Bacteria, Compound, and S9 Mix (+S9) A1->B2 A2 Prepare Test Compound (this compound in DMSO) A2->B1 A2->B2 A3 Prepare S9 Mix for Metabolic Activation A3->B2 B3 Plate mixtures on minimal glucose agar plates B1->B3 B2->B3 B4 Incubate at 37°C for 48-72 hours B3->B4 C1 Count Revertant Colonies per plate B4->C1 C2 Compare to Negative (Vehicle) Control C1->C2 C3 Analyze Dose-Response C2->C3 C4 Positive/Negative Result C3->C4

Caption: Standard experimental workflow for the Ames test to detect chemical mutagenicity.

Proposed Mechanism of Action of this compound in Parasites

G cluster_parasite Parasite Cell A This compound B Aminoacyl-tRNA Synthetases A->B Inhibits D Aminoacyl-tRNA (Charged tRNA) B->D Catalyzes C Amino Acid + tRNA C->B Binds E Ribosome D->E F Protein Synthesis E->F G Parasite Death F->G

Caption: Proposed anthelmintic mechanism of this compound via inhibition of protein synthesis.

References

The Impact of Amoscanate on Parasite Tegument: An Ultrastructural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the anthelmintic compound amoscanate on the tegument ultrastructure of parasites, with a primary focus on Schistosoma species. This compound (4-isothiocyanato-4'-nitrodiphenylamine) is a broad-spectrum anthelmintic that has demonstrated efficacy against various nematodes and cestodes. Its mode of action involves significant disruption of the parasite's outer surface, the tegument, which is crucial for nutrient absorption, osmoregulation, and protection against the host's immune system. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of this compound's schistosomicidal properties.

Quantitative Analysis of Tegumental Damage

The administration of this compound induces a series of dose- and time-dependent ultrastructural abnormalities in the tegument of Schistosoma species. The following table summarizes the key morphological changes observed in Schistosoma haematobium at various time points following oral administration of the drug.

Time Post-TreatmentDosage (Aqueous Suspension)Observed Ultrastructural Changes in Tegument
1 hour50-300 mg/kgInitial signs of tegumental vacuolation and edema.
24 hours50-300 mg/kgIncreased evidence of blebbing, surface exudation, and collapse of sensory organelle bases. Appearance of abnormal mitochondria.
48 - 120 hours50-300 mg/kgSevere distortion of the tegument with the formation of necrotic structures and myelin whorls, indicative of lysosomal activity and digestion. Eventual erosion of surface layers, leading to a breakdown of tegumental integrity.

Data synthesized from studies on Schistosoma haematobium.[1]

Similar tegumental surface alterations have been observed in Schistosoma mansoni following treatment with subcurative doses of this compound. These changes include the formation of blisters and subsequent peeling of the dorsal tegument in male worms, occurring within 24 hours of in-vitro incubation.

Experimental Protocols

The following methodologies are representative of the experimental procedures used to investigate the ultrastructural effects of this compound on parasite teguments.

In Vivo Drug Administration and Worm Recovery
  • Animal Model: Laboratory animals, such as hamsters or mice, are infected with the parasite of interest (e.g., Schistosoma haematobium or Schistosoma mansoni).

  • Drug Formulation and Administration: this compound is prepared as an aqueous suspension or a formulated preparation and administered orally to the infected animals at varying dosages (e.g., 2.5-300 mg/kg body weight).

  • Worm Recovery: At predetermined time intervals post-treatment (e.g., 1, 24, 48, 72, 120 hours), the animals are euthanized, and adult worms are recovered from the relevant vasculature (e.g., mesenteric or portal veins) by perfusion.

Sample Preparation for Electron Microscopy

Scanning Electron Microscopy (SEM)

  • Washing: Recovered worms are thoroughly washed in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.2) to remove any host tissue or blood components.

  • Fixation: The parasites are fixed in a primary fixative, typically 2.5% glutaraldehyde in the same buffer, for a minimum of 24 hours at 4°C.

  • Post-fixation: Following primary fixation, the worms are washed in buffer and post-fixed in 1% osmium tetroxide for 1-2 hours to enhance contrast.

  • Dehydration: The fixed specimens are dehydrated through a graded series of ethanol or acetone concentrations (e.g., 40%, 70%, 90%, 100%).

  • Critical Point Drying: The dehydrated samples are subjected to critical point drying to prevent distortion of the surface structures.

  • Mounting and Coating: The dried worms are mounted on aluminum stubs and coated with a thin layer of gold or gold-palladium using a sputter coater.

  • Imaging: The prepared specimens are then examined using a scanning electron microscope.

Transmission Electron Microscopy (TEM)

  • Fixation and Post-fixation: Similar to the SEM protocol, worms are fixed in glutaraldehyde and post-fixed in osmium tetroxide.

  • En bloc Staining: To further enhance contrast, samples may be stained with a solution of uranyl acetate during the dehydration process.

  • Dehydration: Dehydration is carried out using a graded ethanol or acetone series.

  • Infiltration and Embedding: The dehydrated worms are infiltrated with a resin (e.g., Epon or Spurr's resin) and embedded in molds.

  • Sectioning: Ultrathin sections (typically 60-90 nm) are cut from the embedded tissue using an ultramicrotome equipped with a diamond knife.

  • Staining: The sections are mounted on copper grids and stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance the visibility of cellular structures.

  • Imaging: The stained sections are then examined using a transmission electron microscope.

Visualizing Experimental and Signaling Pathways

To better illustrate the processes involved in studying the effects of this compound and its proposed mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_recovery Sample Collection cluster_prep Microscopy Preparation cluster_analysis Analysis infection Parasite Infection (e.g., S. haematobium in hamster) treatment Oral Administration of this compound infection->treatment recovery Worm Recovery (Perfusion at 1-120h post-treatment) treatment->recovery fixation Fixation (Glutaraldehyde & OsO4) recovery->fixation dehydration Dehydration (Graded Ethanol/Acetone) fixation->dehydration drying_embedding Critical Point Drying (SEM) or Resin Embedding (TEM) dehydration->drying_embedding coating_sectioning Sputter Coating (SEM) or Ultrathin Sectioning (TEM) drying_embedding->coating_sectioning sem Scanning Electron Microscopy (SEM) coating_sectioning->sem tem Transmission Electron Microscopy (TEM) coating_sectioning->tem Signaling_Pathway This compound This compound pde Cyclic AMP Phosphodiesterase (PDE) This compound->pde Inhibition camp Cyclic AMP (cAMP) (Accumulation) pde->camp Leads to pka cAMP-dependent Protein Kinases (PKA) camp->pka Activation metabolic Disturbance in Metabolic Regulation (e.g., Glycogen Metabolism) pka->metabolic Phosphorylation tegument Tegumental Damage (Vacuolation, Blebbing, Erosion) metabolic->tegument Contributes to

References

Methodological & Application

Application Notes and Protocols for Amoscanate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of amoscanate, a potent anthelmintic agent. The included protocols offer standardized methods for determining its solubility in various solvents, crucial for advancing research and development applications.

Introduction to this compound

This compound (4-isothiocyanato-4'-nitrodiphenylamine) is an experimental anthelmintic compound that has shown significant efficacy against various parasitic worms, including schistosomes and hookworms.[1] Its therapeutic potential is linked to its ability to disrupt key metabolic pathways in these organisms. Understanding the solubility of this compound is a critical first step in the design of effective drug delivery systems, in vitro assays, and formulation development.

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Based on available data, this compound exhibits the following solubility characteristics:

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityQuantitative Data (at 25 °C unless specified)Citation
Dimethyl Sulfoxide (DMSO)Soluble50 mg/mL (with ultrasonic)[2][3]
Organic SolventsGenerally SolubleNot specified[4]
AcetoneSlightly SolubleNot specified[5]
ChloroformSlightly SolubleNot specified
BenzeneSlightly SolubleNot specified
EthanolSlightly SolubleNot specified
WaterInsolubleNot specified

Note: "Slightly soluble" and "insoluble" are qualitative terms. For precise applications, it is highly recommended to experimentally determine the quantitative solubility.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the steps for determining the solubility of this compound.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually present throughout the experiment.

    • Add a known volume of the desired solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute should not change over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

G A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

References

Application Notes and Protocols for Preparing Amoscanate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amoscanate is an experimental anthelmintic agent belonging to the aryl isothiocyanate class of compounds.[1] It has demonstrated high efficacy against various schistosome and hookworm species in animal models.[1] For researchers and drug development professionals conducting in vitro studies, the accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound stock solutions intended for use in a variety of in vitro assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable stock solutions. This compound is an orange-yellow crystalline powder that is odorless and tasteless.[2] It is insoluble in water, which necessitates the use of organic solvents for the preparation of stock solutions.[2]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Formula C₁₃H₉N₃O₂S[2]
Molecular Weight 271.29 g/mol
Appearance Orange-yellow crystalline powder
Melting Point 196-198 °C
Water Solubility Insoluble
Organic Solvent Solubility Slightly soluble in acetone, chloroform, benzene, and ethanol.
DMSO Solubility 50 mg/mL (with ultrasonic assistance)

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for serial dilution to achieve the desired final concentrations for various in vitro assays.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

  • Solvent Addition: In a sterile, amber microcentrifuge tube, add the appropriate volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO to the 50 mg of this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath and sonicate until the solution is clear and free of visible particles.

  • Sterilization (Optional): If required for the specific in vitro assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C.

Workflow for Preparing this compound Stock Solution

G cluster_preparation Stock Solution Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex sonicate 4. Sonicate to Dissolve vortex->sonicate filter 5. Sterile Filter (Optional) sonicate->filter aliquot 6. Aliquot into Vials filter->aliquot store_short Short-term (4°C) aliquot->store_short Short-term store_long Long-term (-20°C) aliquot->store_long Long-term

Caption: Workflow for the preparation and storage of this compound stock solutions.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from the high-concentration DMSO stock for use in cell-based or biochemical assays.

Materials:

  • This compound stock solution (50 mg/mL in DMSO)

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity (typically ≤0.5%).

  • Mixing: Gently mix the working solutions by pipetting or gentle vortexing.

  • Immediate Use: Use the freshly prepared working solutions immediately in your in vitro assays to ensure accuracy and minimize degradation.

Signaling Pathway Considerations

While the precise molecular targets of this compound are not fully elucidated, it is known to act as an anti-schistosomal agent and may function as an uncoupler of oxidative phosphorylation. This suggests a potential impact on cellular energy metabolism. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by a compound that disrupts oxidative phosphorylation.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Targets OxPhos Oxidative Phosphorylation This compound->OxPhos Uncouples Mitochondrion->OxPhos ATP_Production ATP Production OxPhos->ATP_Production Drives Cellular_Processes Cellular Processes ATP_Production->Cellular_Processes Powers

Caption: Hypothetical pathway showing this compound as an uncoupler of oxidative phosphorylation.

Safety Precautions

  • This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to validate the methods for their particular application.

References

Application Notes and Protocols for Amoscanate Formulation in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) is an anthelmintic compound with demonstrated potent activity against a variety of parasites, including Schistosoma species. Its application in in vivo studies, particularly in murine models, is crucial for preclinical efficacy and toxicity evaluation. Due to its physicochemical properties, developing a stable and bioavailable formulation is key to obtaining reliable and reproducible results.

These application notes provide detailed protocols for the preparation of this compound formulations for oral and topical administration in mice, methodologies for in vivo efficacy studies, and an overview of its known mechanism of action.

Data Presentation

Table 1: this compound Formulations for In Vivo Studies in Mice
Formulation TypeCompositionApplication RouteDosage Range (in mice)Reference
Oil-based SolutionThis compound dissolved in a suitable oil (e.g., corn oil, sesame oil).Oral (gavage)12.6 - 200 mg/kg[1]
Aqueous SuspensionMicronized this compound (e.g., 2 µm particles) suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a surfactant (e.g., 0.1% v/v Tween 80).Oral (gavage)Not specified for mice, but a 5% suspension was used in rats.[2][3]
Methanol Solution0.1% (w/v) this compound in methanol.TopicalNot applicable (applied as a solution to a specific skin area).[4]
Table 2: Summary of In Vivo Efficacy of this compound in Mice
Parasite SpeciesMouse StrainFormulationDosing RegimenEfficacyReference
Nematospiroides dubiusNot specifiedOral200 mg/kg (single dose)Complete eradication[5]
Syphacia obvelataNot specifiedOral12.6 mg/kgExpelled
Hymenolepis nanaNot specifiedOral50 mg/kgExpelled
Schistosoma mansoniNot specifiedTopical (0.1% in methanol)Single application 1 day prior to cercarial exposure>90% protection

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (Aqueous Vehicle)

This protocol is based on a general method for preparing oral suspensions of hydrophobic compounds for administration to mice.

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC), sodium salt

  • Polysorbate 80 (Tween 80)

  • Sterile, purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) CMC solution by slowly adding the required amount of CMC to sterile water while continuously stirring with a magnetic stirrer. Allow the CMC to fully hydrate, which may take several hours.

    • To the 0.5% CMC solution, add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.

  • This compound Suspension:

    • Weigh the desired amount of this compound powder. For improved suspension stability and bioavailability, micronization of the this compound powder to a particle size of approximately 2-5 µm is recommended, if not already in that form. This can be achieved through techniques such as jet milling or ball milling.

    • In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while triturating to ensure a uniform suspension.

    • Alternatively, for larger volumes, the this compound powder can be directly added to the vehicle in a beaker and homogenized using a high-shear homogenizer until a uniform suspension is achieved.

  • Storage and Handling:

    • Store the suspension in a tightly sealed, light-protected container at 2-8°C.

    • Before each use, shake the suspension vigorously to ensure a homogenous distribution of the active pharmaceutical ingredient.

    • The stability of the formulation should be determined empirically.

Protocol 2: In Vivo Efficacy Study of this compound against Schistosoma mansoni in Mice (Oral Gavage)

Materials:

  • This compound oral suspension (prepared as in Protocol 1)

  • Schistosoma mansoni-infected mice (e.g., Swiss Webster or C57BL/6 strain)

  • Vehicle control (e.g., 0.5% CMC with 0.1% Tween 80)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimatization and Infection:

    • Acclimatize mice for at least one week before infection.

    • Infect mice with a defined number of S. mansoni cercariae (e.g., via tail immersion or subcutaneous injection).

  • Treatment:

    • At a specified time post-infection (e.g., 4-6 weeks, when the worms are mature), randomly assign mice to treatment and control groups.

    • Weigh each mouse to calculate the individual dose volume.

    • Administer the this compound oral suspension or vehicle control to the respective groups via oral gavage. The volume administered should not exceed 10 mL/kg body weight.

  • Efficacy Assessment:

    • At a predetermined time after the last treatment (e.g., 2-3 weeks), euthanize the mice.

    • Perfuse the hepatic portal system and mesenteric veins to recover adult worms.

    • Count the number of male and female worms for each mouse.

    • Calculate the percentage reduction in worm burden in the treated groups compared to the vehicle control group.

    • Fecal egg counts can also be monitored before and after treatment as an additional measure of efficacy.

Mechanism of Action and Signaling Pathway

This compound's anthelmintic activity against Schistosoma mansoni is attributed to its ability to inhibit cyclic AMP-phosphodiesterases (cAMP-PDEs) within the parasite. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways.

By inhibiting cAMP-PDE, this compound leads to an accumulation of intracellular cAMP. Elevated levels of cAMP are proposed to disrupt the regulation of key metabolic processes, such as glycogen metabolism, which are controlled by cAMP-dependent protein kinases. This disruption of cellular signaling and metabolism ultimately leads to parasite paralysis and death.

The ultrastructural effects observed in Schistosoma species following this compound treatment, such as damage to the tegument (the outer surface of the worm), are likely downstream consequences of these initial biochemical lesions.

Visualizations

Amoscanate_Mechanism_of_Action cluster_cAMP_regulation cAMP Regulation This compound This compound cAMP_PDE Cyclic AMP Phosphodiesterase (cAMP-PDE) This compound->cAMP_PDE Inhibition AMP AMP cAMP_PDE->AMP Hydrolysis cAMP cAMP PKA Protein Kinase A (PKA) (Inactive) PKA_active Protein Kinase A (PKA) (Active) cAMP->PKA_active Activation ATP ATP AC Adenylate Cyclase AC->cAMP Conversion Metabolic_Disruption Disruption of Glycogen Metabolism & Other Pathways PKA_active->Metabolic_Disruption Phosphorylation of Target Proteins Paralysis_Death Parasite Paralysis & Death Metabolic_Disruption->Paralysis_Death

Caption: Proposed mechanism of action of this compound in Schistosoma.

Experimental_Workflow cluster_preparation Formulation Preparation cluster_invivo In Vivo Study cluster_assessment Efficacy Assessment Prep_Vehicle Prepare Aqueous Vehicle (0.5% CMC, 0.1% Tween 80) Suspend Suspend this compound in Vehicle Prep_Vehicle->Suspend Weigh_this compound Weigh Micronized This compound Weigh_this compound->Suspend Administer Administer Formulation (Oral Gavage) Suspend->Administer Infect_Mice Infect Mice with S. mansoni Group_Mice Randomize into Treatment & Control Groups Infect_Mice->Group_Mice Group_Mice->Administer Euthanize Euthanize Mice Administer->Euthanize Perfuse Perfuse to Recover Adult Worms Euthanize->Perfuse Count_Worms Count Worms Perfuse->Count_Worms Analyze Calculate Worm Burden Reduction Count_Worms->Analyze

Caption: Experimental workflow for in vivo efficacy testing.

References

Amoscanate Experimental Protocol for Schistosoma mansoni

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) is an experimental anthelmintic compound that has demonstrated significant efficacy against Schistosoma mansoni in preclinical studies. Its primary mechanism of action is believed to be the inhibition of cyclic AMP (cAMP) phosphodiesterase, an enzyme crucial for the parasite's cellular signaling and survival.[1] Inhibition of this enzyme leads to an accumulation of cAMP, disrupting various metabolic processes, including glycogen metabolism, and ultimately leading to parasite death.[1]

This document provides a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound against S. mansoni, both in vitro and in vivo. The provided methodologies are based on established practices in the field of schistosomiasis research and can be adapted for the screening and characterization of this compound and its derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound against Schistosoma mansoni.

Table 1: In Vivo Efficacy of this compound against Schistosoma mansoni

Animal ModelRoute of AdministrationDosageTreatment ScheduleEfficacy MetricResultReference
MouseTopical (tail immersion)0.1% w/v in methanolSingle application 1 day prior to cercarial exposureProtection against mature infection>90%[2]
MouseTopical (tail immersion)0.1% w/v in methanolSingle application 1 day prior to cercarial exposureReduction in lung worm burden (Day 7)~50%[2]
MouseTopical (tail immersion)0.1% w/v in methanolSingle application 1 day prior to cercarial exposureReduction in worm burden (Day 20)~85%[2]
Cebus apella (Capuchin monkey)Oral10 mg/kgSingle doseFecal egg countsNo alteration
Cebus apella (Capuchin monkey)Oral25 mg/kgSubsequent single doseFecal egg counts and worm burdenMarkedly reduced
Macaca mulatta (Rhesus monkey)Oral35 mg/kgSingle doseSchistosomicidal effectEffective

Signaling Pathway

The proposed mechanism of action of this compound involves the disruption of the cyclic AMP (cAMP) signaling pathway in Schistosoma mansoni.

This compound This compound cAMP_PDE cAMP Phosphodiesterase This compound->cAMP_PDE inhibits cAMP cAMP cAMP_PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Disruption of Cellular Processes: - Glycogen Metabolism - Motor Activity - Egg Production - Parasite Viability Downstream->Response cluster_prep Schistosomula Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Cercariae Cercariae (from snails) Transformation Mechanical Transformation Cercariae->Transformation Purification Purification (Percoll/Sedimentation) Transformation->Purification Washing Washing Purification->Washing Plating Plate Schistosomula (96-well plate) Washing->Plating Drug_Addition Add this compound (serial dilutions) Plating->Drug_Addition Incubation Incubate (37°C, 5% CO2) Drug_Addition->Incubation Observation Microscopic Observation (24, 48, 72h) Incubation->Observation Viability Viability Assessment (Motility/Morphology) Observation->Viability IC50 IC50 Calculation Viability->IC50 cluster_prophylactic Prophylactic Arm cluster_curative Curative Arm cluster_control Control Arm Infection Infect Mice with S. mansoni Cercariae Pro_Treat Treat with this compound (pre-infection) Infection->Pro_Treat Cur_Wait Wait for Worm Maturation Infection->Cur_Wait Con_Wait Wait for Worm Maturation Infection->Con_Wait Pro_Wait Wait for Worm Maturation Pro_Treat->Pro_Wait Endpoint Euthanize and Perfuse Pro_Wait->Endpoint Cur_Treat Treat with this compound (post-infection) Cur_Wait->Cur_Treat Cur_Treat->Endpoint Con_Treat Vehicle Control Con_Wait->Con_Treat Con_Treat->Endpoint Analysis Count Worms and Eggs Calculate % Reduction Endpoint->Analysis

References

Application Notes and Protocols for Establishing a Hookworm Infection Model for Amoscanate Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing a reliable and reproducible hookworm infection model in hamsters for the purpose of evaluating the anthelmintic efficacy of compounds such as Amoscanate. The protocols detailed below cover parasite maintenance, larval preparation, animal infection, drug administration, and efficacy assessment.

Introduction

Hookworm infection is a major global health concern, affecting millions of people, particularly in tropical and subtropical regions. The development of new and effective anthelmintic drugs is crucial to combat this neglected tropical disease. A critical step in the drug discovery pipeline is the use of robust animal models to test the efficacy of potential drug candidates. The golden Syrian hamster (Mesocricetus auratus) has been established as a suitable permissive host for the human hookworm, Necator americanus, and the zoonotic hookworm, Ancylostoma ceylanicum.[1][2][3] This document outlines the procedures for establishing a hookworm infection model in hamsters and subsequently using this model to test the efficacy of the anthelmintic drug this compound.

Data Presentation

The following tables summarize key quantitative data for establishing the infection model and for the efficacy of this compound.

Table 1: Parameters for Establishing Hookworm Infection in Hamsters

ParameterNecator americanusAncylostoma ceylanicumReference
Host Animal Golden Syrian Hamster (Mesocricetus auratus)Golden Syrian Hamster (Mesocricetus auratus)[1][2]
Infective Stage Third-stage larvae (L3)Third-stage larvae (L3)
Infection Route PercutaneousOral or Percutaneous
Infective Dose 50-500 L3 per hamster50-200 L3 per hamster
Age of Hamster at Infection Neonatal (2-day-old) or 5-15 weeksWeanling (21 days old)
Time to Patent Infection ~5-6 weeks~2-3 weeks
Optimal Time for Adult Worm Recovery 21-28 days post-infection14-21 days post-infection

Table 2: Efficacy of this compound Against Necator americanus in Hamsters

Infection StageDosing RegimenEfficacy (Worm Burden Reduction)Reference
Non-patent (37-day-old infection) Single oral dose of 30-60 mg/kg94-99%
Patent (adult infection) Single oral dose of 25 mg/kg100%
20, 27, and 34 days post-exposure 0.01% in feed for 5 days88-94%

Experimental Protocols

Parasite Maintenance and Larval Preparation (Coproculture)

The maintenance of the hookworm life cycle is essential for a continuous supply of infective larvae.

Protocol:

  • Fecal Collection: Collect fresh feces from infected donor hamsters.

  • Culture Preparation: Mix the feces with an equal amount of granulated charcoal and vermiculite. Moisten the mixture with water to a crumbly consistency.

  • Incubation: Place the fecal culture in a covered container at 24-28°C for 7-10 days.

  • Larval Harvest: Use a modified Baermann technique to harvest the infective L3 larvae. This involves placing the culture material in a funnel with a sieve and a rubber tube with a clamp at the bottom, filled with lukewarm water. The larvae will migrate into the water.

  • Larval Cleaning: Collect the larvae from the bottom of the funnel and wash them several times with sterile water by centrifugation to remove debris.

  • Quantification: Count the number of L3 larvae under a microscope to prepare the inoculum for infection.

Hamster Infection Protocol

This protocol describes the infection of golden Syrian hamsters with Necator americanus or Ancylostoma ceylanicum.

Protocol:

  • Animal Acclimatization: Acclimatize hamsters to the laboratory conditions for at least one week before infection.

  • Inoculum Preparation: Suspend the required number of L3 larvae (see Table 1) in a small volume of sterile water.

  • Infection Routes:

    • Percutaneous Infection (N. americanus and A. ceylanicum):

      • Anesthetize the hamster.

      • Shave a small area on the abdomen or back.

      • Apply the larval suspension to the shaved skin on a piece of filter paper or gauze secured with a bandage.

      • Leave the bandage in place for 4-6 hours.

    • Oral Infection (A. ceylanicum):

      • Administer the larval suspension directly into the stomach using an oral gavage needle.

  • Post-Infection Monitoring: Monitor the animals regularly for any signs of distress.

This compound Efficacy Testing Protocol

This protocol outlines the procedure for evaluating the anthelmintic activity of this compound in infected hamsters.

Protocol:

  • Animal Grouping: Randomly assign infected hamsters to a control group and one or more treatment groups.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration. The control group should receive the vehicle only.

  • Drug Administration: Administer the drug or vehicle orally via gavage at the desired dose (see Table 2) and time point post-infection (e.g., during non-patent or patent infection).

  • Fecal Egg Count Reduction Test (FECT) (for patent infections):

    • Collect individual fecal samples before and at specific time points after treatment.

    • Perform fecal egg counts using a standard method like the McMaster technique.

    • Calculate the percentage reduction in eggs per gram of feces.

  • Worm Burden Reduction Assessment:

    • At the end of the experiment (e.g., 7 days post-treatment), euthanize the hamsters.

    • Dissect the small intestine and carefully collect all adult worms.

    • Count the number of worms in each hamster.

    • Calculate the percentage worm burden reduction in the treated groups compared to the control group.

Visualization of Pathways and Workflows

Signaling Pathway: Hookworm Larval Activation

The activation of infective hookworm larvae to resume development inside the host is a critical step in the infection process. This process is regulated by an insulin-like signaling (IIS) pathway, which is analogous to the well-studied pathway in the nematode Caenorhabditis elegans.

Hookworm_Larval_Activation cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular cluster_Nucleus Nucleus Host_Signal Host Signal (e.g., serum) DAF2 DAF-2 (Insulin Receptor) Host_Signal->DAF2 AGE1 AGE-1 (PI3K) DAF2->AGE1 PDK1 PDK-1 AGE1->PDK1 AKT AKT-1/2 PDK1->AKT DAF16_P Phosphorylated DAF-16 (Inactive) DAF16 DAF-16/FoxO (Active) AKT->DAF16 Phosphorylates & Inactivates Gene_Expression Gene Expression for Developmental Activation DAF16->Gene_Expression Promotes

Caption: Insulin-like signaling pathway in hookworm larval activation.

Experimental Workflow

The following diagram illustrates the overall workflow for establishing the hookworm infection model and testing the efficacy of this compound.

Experimental_Workflow Parasite_Maintenance Parasite Maintenance (Hookworm Life Cycle) Larval_Prep Infective Larvae (L3) Preparation (Coproculture) Parasite_Maintenance->Larval_Prep Hamster_Infection Hamster Infection (Percutaneous or Oral) Larval_Prep->Hamster_Infection Infection_Establishment Establishment of Infection (Non-patent or Patent) Hamster_Infection->Infection_Establishment Grouping Random Animal Grouping (Control & Treatment) Infection_Establishment->Grouping Drug_Admin This compound Administration Grouping->Drug_Admin Efficacy_Assessment Efficacy Assessment Drug_Admin->Efficacy_Assessment FECRT Fecal Egg Count Reduction Test (FECT) Efficacy_Assessment->FECRT Worm_Burden Worm Burden Reduction Efficacy_Assessment->Worm_Burden Data_Analysis Data Analysis and Conclusion FECRT->Data_Analysis Worm_Burden->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound efficacy testing in a hamster hookworm model.

References

Measuring Phosphodiesterase Inhibition by Amoscanate In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) and its derivatives are anthelmintic compounds that have demonstrated potent inhibitory effects on cyclic AMP (cAMP) phosphodiesterases (PDEs).[1] Understanding the interaction of this compound with these enzymes is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of cellular processes. Inhibition of PDEs leads to an accumulation of these second messengers, which can have profound physiological effects. This document provides detailed application notes and protocols for measuring the in vitro inhibition of phosphodiesterases by this compound.

Signaling Pathway of cAMP and PDE Inhibition

Cyclic AMP is a key second messenger synthesized from ATP by the enzyme adenylyl cyclase, which is often activated by G-protein coupled receptors (GPCRs).[2][3][4] The intracellular concentration of cAMP is tightly regulated by the activity of PDEs, which catalyze its hydrolysis to AMP.[2] By inhibiting PDEs, compounds like this compound prevent the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to a cellular response.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP This compound This compound This compound->PDE inhibits (non-competitive) Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

cAMP signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Inhibition

This compound and its derivatives have been identified as potent, non-competitive inhibitors of cAMP-phosphodiesterases. The inhibition constant (Ki) for the this compound derivative, CGP 8045, has been determined to be in the range of 50 µg/mL for both parasitic and mammalian cAMP-PDEs. It is important to note that for a non-competitive inhibitor, the IC50 value is theoretically equal to its Ki value and is independent of the substrate concentration.

CompoundTarget Enzyme(s)Type of InhibitionInhibition Constant (Ki)Reference
This compound (and derivatives)cAMP-PhosphodiesterasesNon-competitive~50 µg/mL

Experimental Protocols

Several in vitro methods can be employed to measure the inhibition of phosphodiesterases by this compound. The choice of assay will depend on the available equipment, throughput requirements, and the specific research question. Below are detailed protocols for two common assay formats: a colorimetric assay and a fluorescence polarization assay.

Protocol 1: Colorimetric PDE Inhibition Assay (Malachite Green-based)

This assay measures the amount of phosphate produced from the hydrolysis of cAMP to AMP, followed by the cleavage of AMP to adenosine and inorganic phosphate by 5'-nucleotidase. The released phosphate is then detected using a malachite green-based reagent.

Materials:

  • Recombinant phosphodiesterase enzyme (specific isoform of interest)

  • This compound

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620 nm

Experimental Workflow:

Colorimetric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare this compound dilutions D Add enzyme and this compound to microplate wells A->D B Prepare PDE enzyme solution B->D C Prepare substrate (cAMP) and 5'-nucleotidase solution F Add substrate mix to initiate reaction C->F E Pre-incubate D->E E->F G Incubate at 37°C F->G H Add Malachite Green reagent to stop reaction and develop color G->H I Incubate at room temperature H->I J Measure absorbance at ~620 nm I->J K Calculate % inhibition J->K L Determine IC50 value K->L

Workflow for a colorimetric PDE inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay Buffer

    • This compound solution (or vehicle control)

    • Diluted PDE enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a solution containing cAMP and 5'-nucleotidase to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Stop the reaction by adding the Malachite Green reagent. Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Protocol 2: Fluorescence Polarization (FP) PDE Inhibition Assay

This homogeneous assay format measures the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by a PDE. The smaller, hydrolyzed product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant phosphodiesterase enzyme

  • This compound

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well, low-volume, black microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Add a small volume (e.g., 1 µL) of this compound in DMSO at various concentrations to the wells of the microplate.

  • Enzyme Addition: Add the diluted PDE enzyme in assay buffer to the wells containing the compound and to the control wells.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorescently labeled cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • The raw fluorescence polarization values are used to calculate the percent inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to measure the in vitro phosphodiesterase inhibitory activity of this compound and its derivatives. By utilizing these methodologies, scientists can obtain valuable quantitative data, such as IC50 values, to characterize the potency and mechanism of action of these compounds. This information is essential for advancing our understanding of their therapeutic potential and for the development of new drugs targeting phosphodiesterase enzymes.

References

Application Notes and Protocols for Preclinical Dosing of Amoscanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimens for Amoscanate in preclinical studies, drawing from various animal models and research applications. The included protocols offer detailed, step-by-step guidance for the methodologies cited.

Data Presentation: Quantitative Dosing Regimens

The following tables summarize the quantitative data on this compound dosing regimens from preclinical studies.

Table 1: Oral Administration of this compound in Preclinical Models

Animal ModelDisease ModelDosageDosing FrequencyFormulationEfficacy/Observations
Cebus apella (Capuchin monkey)Schistosoma japonicum or S. mansoni10 mg/kg followed by 25 mg/kgTwo separate dosesOralInitial dose had no effect; subsequent dose markedly reduced egg counts and worm burdens.
Cebus apella (Capuchin monkey)Schistosoma haematobium25 mg/kgSingle doseOralEffective in reducing egg counts and worm burdens.
Macaca mulatta (Rhesus monkey)Schistosoma japonicum20 mg/kgSingle doseOralProduced comparable schistosomicidal effects.
Macaca mulatta (Rhesus monkey)Schistosoma mansoni35 mg/kgSingle doseOralProduced comparable schistosomicidal effects.
Macaca mulatta (Rhesus monkey)Oesophagostomum apiostumum & Strongyloides fuelleborni60 mg/kgThrice at 12-hour intervalsOral100% efficacy.[1]
HamstersNecator americanus (non-patent infection)30-60 mg/kgSingle doseOralEliminated 94% to 99% of parasites.[1]
HamstersNecator americanus (patent infection)25 mg/kgSingle doseOralExpelled the entire worm burden.[1]
HamstersNecator americanus0.01% in feedAd libitum for 5 daysMedicated feedReduced worm burdens by 88% to 94%.[1]
MiceNematospiroides dubius200 mg/kgSingle doseOralComplete eradication.[1]
MiceSyphacia obvelata12.6 mg/kgSingle doseOralExpelled parasites.
MiceHymenolepis nana50 mg/kgSingle doseOralExpelled parasites.
DogsHookworm and ascarid infections25 mg/kgSingle doseOral100% fecal egg reduction in hookworm and 99% in ascarid infections.
DogsAncylostoma caninum & A. ceylanicum2.5 mg/kg3 times at 4-hour intervalsOralProduced similar effects to a single higher dose.
RatsToxicity StudyHigh oral dosesNot specified5% absorbable aqueous suspensionProduced lesions in the brain adjacent to the lateral ventricles.

Table 2: Topical Administration of this compound in Preclinical Models

Animal ModelDisease ModelDosageDosing FrequencyFormulationEfficacy/Observations
MiceSchistosoma mansoni0.1% w/vSingle application 1 day prior to cercarial exposureMethanol solutionProvided >90% protection against mature infections.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol details the standard procedure for administering a precise oral dose of a compound to a mouse using a gavage needle.

Materials:

  • This compound formulated as a 5% aqueous suspension.

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).

  • Syringes (e.g., 1 ml).

  • Animal scale.

  • 70% ethanol.

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection.

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and align the head and body vertically with the esophagus.

  • Gavage Needle Preparation and Insertion:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth; the needle should reach the last rib. Mark this length on the needle.

    • Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) of the mouse's mouth.

    • Advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and re-attempt.

  • Compound Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.

    • After administration, gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10 minutes.

Protocol 2: Topical Application in Mice

This protocol describes the application of a topical formulation of this compound to the skin of a mouse.

Materials:

  • This compound formulated as a 0.1% w/v solution in methanol.

  • Micropipette or syringe.

  • Electric clippers (optional, for hair removal).

  • Gloves and other appropriate PPE.

Procedure:

  • Skin Preparation:

    • If necessary, anesthetize the mouse.

    • For consistent application, hair can be removed from the target area (e.g., the flank or tail) using electric clippers.

  • Topical Administration:

    • Tail Immersion Method:

      • Pour a small volume of the this compound solution into a suitable container.

      • Gently immerse the tail of the mouse into the solution for a defined period.

    • Wipe Application Method:

      • Using a micropipette or syringe, apply a precise volume of the this compound solution to a sterile cotton swab or gauze.

      • Gently wipe the solution onto the defined area of the skin.

    • Direct Application:

      • Apply the formulation directly to the skin in a defined area and spread evenly.

  • Post-Application:

    • Allow the application site to dry.

    • Return the mouse to its cage and monitor for any signs of skin irritation or adverse reactions.

Protocol 3: McMaster Fecal Egg Counting Technique

This is a quantitative method to determine the number of parasite eggs per gram of feces.

Materials:

  • McMaster counting slide.

  • Microscope.

  • Fecal flotation solution (e.g., saturated salt or sugar solution).

  • Beakers or cups for mixing.

  • Strainer (e.g., tea strainer or cheesecloth).

  • Scale.

  • Spatula or tongue depressor.

  • Pipette or syringe.

Procedure:

  • Sample Preparation:

    • Weigh out a specific amount of feces (e.g., 2 or 4 grams).

    • In a beaker, add a defined volume of flotation solution (e.g., 28 ml for 2g of feces or 56 ml for 4g of feces).

    • Thoroughly mix the feces and flotation solution until homogenous.

  • Straining and Slide Filling:

    • Pour the fecal suspension through a strainer into a clean beaker to remove large debris.

    • Using a pipette or syringe, immediately draw up the strained suspension and fill both chambers of the McMaster slide. Avoid introducing air bubbles.

  • Counting:

    • Allow the slide to sit for at least 5 minutes to allow the eggs to float to the surface.

    • Place the slide on the microscope stage and focus on the grid lines of one chamber.

    • Count all the parasite eggs within the grid of both chambers.

  • Calculation:

    • The number of eggs per gram (EPG) is calculated using the following formula:

      • EPG = (Total eggs in both chambers) x (Dilution factor)

      • The dilution factor depends on the initial weight of feces and volume of flotation solution. For a 1:15 dilution (2g feces in 28ml solution), the multiplication factor is typically 50.

Protocol 4: Kato-Katz Fecal Egg Counting Technique

This is another common method for quantifying parasite eggs in fecal samples, particularly for Schistosoma species.

Materials:

  • Kato-Katz kit (template, screen, spatula).

  • Microscope slides.

  • Hydrophilic cellophane strips soaked in glycerol-malachite green solution.

  • Microscope.

Procedure:

  • Smear Preparation:

    • Place a small amount of fecal sample onto a piece of paper and press a screen on top to sieve the feces.

    • Scrape the sieved feces into the hole of the template placed on a microscope slide, filling it completely.

    • Remove the template, leaving a cylinder of feces on the slide.

  • Clearing and Examination:

    • Cover the fecal sample with a pre-soaked cellophane strip.

    • Invert the slide and press it firmly on a flat surface to spread the feces evenly.

    • Allow the slide to stand for at least 30-60 minutes at room temperature to allow the glycerol to clear the fecal debris, making the eggs more visible. Note that hookworm eggs will clear rapidly and become invisible after 30-60 minutes.

    • Examine the entire smear under a microscope and count all the eggs of each parasite species.

  • Calculation:

    • The egg count is multiplied by a factor corresponding to the weight of feces held by the template to obtain the eggs per gram (EPG). For a 41.7 mg template, the multiplication factor is 24.

Protocol 5: Recovery of Adult Schistosomes by Perfusion

This protocol describes the method for recovering adult worms from the portal venous system of an infected mouse.

Materials:

  • Euthanasia solution (e.g., containing heparin).

  • Dissecting tools (scissors, forceps).

  • Perfusion pump with tubing.

  • 20-gauge needle.

  • Perfusion fluid (e.g., saline).

  • Collection container (e.g., beaker or pan).

  • Sieve.

  • Petri dish.

  • Dissecting microscope.

Procedure:

  • Animal Euthanasia and Dissection:

    • Euthanize the mouse using an approved method. The euthanasia solution should contain heparin to prevent blood clotting.

    • Open the abdominal and thoracic cavities to expose the heart and portal vein.

  • Perfusion:

    • Make a small incision in the hepatic portal vein.

    • Insert a 20-gauge needle connected to the perfusion pump into the descending aorta or the left ventricle.

    • Begin pumping the perfusion fluid through the circulatory system. The fluid will exit through the incision in the portal vein, carrying the worms with it.

    • Collect the perfusate in a container. Continue perfusion until the fluid running from the portal vein is clear.

  • Worm Collection and Counting:

    • Pass the collected perfusate through a sieve to retain the adult worms.

    • Wash the worms from the sieve into a petri dish with saline.

    • Under a dissecting microscope, count the male and female worms.

Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_efficacy_assessment Efficacy Assessment cluster_toxicity Toxicity Assessment Amoscanate_Formulation This compound Formulation (e.g., 5% aqueous suspension or 0.1% methanol solution) Oral_Gavage Oral Gavage Amoscanate_Formulation->Oral_Gavage Topical_Application Topical Application Amoscanate_Formulation->Topical_Application Animal_Model Select Animal Model (e.g., Mouse, Hamster, Monkey) Dosing_Route Choose Dosing Route Animal_Model->Dosing_Route Dosing_Route->Oral_Gavage Oral Dosing_Route->Topical_Application Topical Fecal_Sample_Collection Fecal Sample Collection Oral_Gavage->Fecal_Sample_Collection Worm_Burden_Enumeration Worm Burden Enumeration (Perfusion) Oral_Gavage->Worm_Burden_Enumeration Toxicity_Studies Toxicity Studies (e.g., Histopathology, Blood Chemistry) Oral_Gavage->Toxicity_Studies Topical_Application->Fecal_Sample_Collection Topical_Application->Worm_Burden_Enumeration Fecal_Egg_Count Fecal Egg Count (McMaster or Kato-Katz) Fecal_Sample_Collection->Fecal_Egg_Count Data_Analysis Data Analysis (% Reduction in eggs/worms) Fecal_Egg_Count->Data_Analysis Worm_Burden_Enumeration->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Proposed Mechanism of Action for this compound

The precise signaling pathway for this compound's anthelmintic activity is not well-elucidated. However, as an isothiocyanate, its mechanism is proposed to involve the disruption of essential parasite cellular processes. An this compound derivative has been shown to interfere with the charging of tRNA by competitively inhibiting aminoacyl-tRNA synthetases with respect to ATP. This disruption of protein synthesis is a likely contributor to its anthelmintic effect.

proposed_mechanism This compound This compound (Isothiocyanate) Parasite_Cell Parasite Cell This compound->Parasite_Cell Enters Aminoacyl_tRNA_Synthetase Aminoacyl-tRNA Synthetase This compound->Aminoacyl_tRNA_Synthetase Inhibits Parasite_Cell->Aminoacyl_tRNA_Synthetase Protein_Synthesis Protein Synthesis Aminoacyl_tRNA_Synthetase->Protein_Synthesis Essential for Cellular_Dysfunction Cellular Dysfunction Protein_Synthesis->Cellular_Dysfunction Disruption leads to Parasite_Death Parasite Death Cellular_Dysfunction->Parasite_Death

Caption: Proposed mechanism of this compound action in parasites.

References

Application Notes and Protocols for the Histopathological Analysis of Parasites Treated with Amoscanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoscanate (C9333-Go/CGP 4540) is an anthelmintic compound with a broad spectrum of activity against various parasitic helminths, including trematodes such as Schistosoma species, and a range of nematodes. Understanding the structural and cellular damage inflicted by this compound on parasites is crucial for elucidating its mechanism of action and for the development of new anthelmintic therapies. Histopathological analysis provides a visual and quantifiable method to assess the efficacy of a drug by examining the morphological and ultrastructural changes in the parasite and the host tissue response.

These application notes provide a summary of the known effects of this compound on parasite morphology and a set of detailed protocols for conducting histopathological analysis of treated parasites.

Data Presentation: Efficacy of this compound Against Various Parasites

The following table summarizes the quantitative data on the anthelmintic efficacy of this compound against a range of parasites in different host organisms.

Parasite SpeciesHostDrug Formulation/AdministrationDosageEfficacyReference
Necator americanus (non-patent infection)HamstersSingle oral dose30-60 mg/kg94% to 99% elimination[1]
Necator americanus (patent infection)HamstersSingle oral dose25 mg/kg100% expulsion of worm burden[1]
Necator americanusHamstersIncorporated in feed (ad lib. for 5 days)0.01%88% to 94% reduction in worm burden[1]
Nematospiroides dubiusMiceSingle oral dose200 mg/kg100% eradication[1]
Syphacia obvelataMiceSingle oral dose12.6 mg/kgExpulsion of worms[1]
Hymenolepis nanaMiceSingle oral dose50 mg/kgExpulsion of worms
Hookworm and Ascarid infectionsDogsSingle oral dose25 mg/kg100% fecal egg reduction (hookworm), 99% (ascarid)
Ancylostoma caninum & A. ceylanicum (mixed)Dogs3 doses at 4-hour intervals2.5 mg/kgSimilar to single 25 mg/kg dose
Strongyloides fulleborni & Oesophagostomum apiostumumRhesus Monkeys3 doses at 12-hour intervals60 mg/kg100% efficacy
Schistosoma haematobiumHamstersOral "formulated" preparation2.5-8 mg/kgPronounced ultrastructural abnormalities
Schistosoma mansoniMiceTopical 0.1% w/v methanol solution (prophylaxis)N/A>90% protection
Schistosoma japonicum / S. mansoniCebus apella MonkeysSingle oral dose25 mg/kgMarked reduction in egg counts and worm burdens
Schistosoma haematobiumCebus apella MonkeysSingle oral dose25 mg/kgMarked reduction in egg counts and worm burdens
Schistosoma japonicumRhesus MonkeysSingle oral dose20 mg/kgComparable schistosomicidal effects
Schistosoma mansoniRhesus MonkeysSingle oral dose35 mg/kgComparable schistosomicidal effects

Histopathological Findings in this compound-Treated Parasites

Detailed ultrastructural studies have been conducted on Schistosoma haematobium following this compound treatment, revealing significant damage to the parasite's tegument and internal organs.

Tegumental Damage:

  • Initial Effects (1 hour post-treatment): The primary observable effects are tegumental vacuolation and edema.

  • Extended Treatment (up to 24 hours): As the exposure continues, more severe damage becomes apparent, including blebbing, exudation, and the collapse of sensory organelle bases. Mitochondria within the tegument also show abnormal morphology.

  • High-Dose Effects (50-300 mg/kg): Higher concentrations of this compound lead to further distortion of the tegument, characterized by the appearance of necrotic structures and myelin whorls. These formations are indicative of lysosomal activity and digestion of cellular components. Ultimately, this process results in the erosion of the surface layers and a complete breakdown of tegumental integrity.

Internal Organ Damage:

  • Caeca (part of the digestive tract): The gastrodermis of the caeca exhibits basal vacuolation and the formation of myelin whorls.

  • Vitellaria (yolk-producing glands): In mature S4 vitelline cells, there is evidence of coalesced vitelline droplets and the presence of myelin whorls, indicating disruption of reproductive functions.

While this compound has demonstrated high efficacy against various nematode species, detailed histopathological and ultrastructural studies on its effects on these roundworms are not extensively available in the current literature. The profound impact observed on the tegument of Schistosoma suggests that a primary mechanism of action for this compound involves the disruption of the parasite's outer protective layer.

Experimental Protocols

The following protocols provide a framework for the histopathological analysis of parasites treated with this compound.

Protocol 1: In Vivo Anthelmintic Treatment and Parasite Recovery

Objective: To treat infected animals with this compound and recover adult parasites for histopathological examination.

Materials:

  • Experimentally infected host animals (e.g., hamsters, mice).

  • This compound (formulated for oral administration).

  • Gavage needles.

  • Dissection tools.

  • Saline solution (0.9% NaCl).

  • Petri dishes.

Procedure:

  • Animal Infection: Infect host animals with the parasite of interest (e.g., Schistosoma mansoni, Necator americanus) following established protocols. Allow the infection to reach the desired stage (e.g., patent infection with adult worms).

  • Drug Administration:

    • Prepare a suspension of this compound in a suitable vehicle for oral gavage.

    • Administer the desired dose of this compound to the treatment group of animals. A control group should receive the vehicle only.

  • Parasite Recovery:

    • At predetermined time points post-treatment (e.g., 1, 6, 12, 24, 48 hours), euthanize a subset of animals from both the treatment and control groups.

    • For intestinal worms (e.g., hookworms), carefully dissect the small intestine, open it longitudinally, and wash the contents into a petri dish with saline.

    • For schistosomes, perform portal vein perfusion to recover adult worms from the mesenteric veins.

    • Examine the collected fluid under a dissecting microscope to locate and count the parasites.

  • Sample Collection: Carefully transfer the recovered parasites into appropriate fixatives for histopathological processing.

Protocol 2: Histological Processing of Helminth Parasites

Objective: To fix, process, embed, section, and stain recovered parasites for microscopic examination.

Materials:

  • Recovered parasites.

  • Fixatives (e.g., 10% neutral buffered formalin, Bouin's solution, 70% ethanol).

  • Ethanol series (70%, 80%, 95%, 100%).

  • Clearing agent (e.g., xylene).

  • Paraffin wax.

  • Embedding molds.

  • Microtome.

  • Glass microscope slides.

  • Staining solutions (e.g., Hematoxylin and Eosin, Periodic acid-Schiff).

  • Mounting medium.

  • Coverslips.

Procedure:

  • Fixation:

    • Immediately after recovery, place the parasites in a suitable fixative. For general morphology, 10% neutral buffered formalin is recommended. For delicate structures, Bouin's solution can be used.

    • Fix for a minimum of 24 hours.

  • Dehydration:

    • Wash the fixed parasites in 70% ethanol to remove the fixative.

    • Process the specimens through a graded series of ethanol to remove water (e.g., 80%, 95%, 100% ethanol, with two changes in 100% ethanol).

  • Clearing:

    • Transfer the dehydrated specimens to a clearing agent like xylene to remove the ethanol.

  • Infiltration and Embedding:

    • Infiltrate the cleared specimens with molten paraffin wax in an oven. Perform several changes of wax to ensure complete infiltration.

    • Embed the infiltrated specimens in paraffin blocks using embedding molds.

  • Sectioning:

    • Once the paraffin blocks have hardened, section them using a microtome to obtain thin sections (typically 4-6 µm).

    • Float the sections on a warm water bath and mount them onto glass microscope slides.

  • Staining:

    • Deparaffinize the sections using xylene and rehydrate through a descending series of ethanol.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

    • For specific structures like carbohydrates, Periodic acid-Schiff (PAS) staining can be performed.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the stained sections through an ascending series of ethanol.

    • Clear the sections in xylene.

    • Apply a drop of mounting medium and place a coverslip over the section.

  • Microscopic Examination:

    • Examine the prepared slides under a light microscope to observe the histopathological changes in the treated parasites compared to the controls.

Visualizations

Experimental Workflow for Histopathological Analysis

experimental_workflow cluster_host Host Animal cluster_parasite_recovery Parasite Recovery cluster_histology Histological Processing cluster_analysis Analysis infection Parasite Infection treatment This compound Treatment infection->treatment control Vehicle Control infection->control euthanasia Euthanasia treatment->euthanasia control->euthanasia dissection Dissection/Perfusion euthanasia->dissection collection Parasite Collection dissection->collection fixation Fixation collection->fixation processing Dehydration & Clearing fixation->processing embedding Paraffin Embedding processing->embedding sectioning Sectioning embedding->sectioning staining Staining (H&E, PAS) sectioning->staining microscopy Microscopic Examination staining->microscopy data_analysis Data Analysis & Comparison microscopy->data_analysis

Caption: Workflow for the histopathological analysis of parasites treated with this compound.

Putative Signaling Pathway Disruption by this compound

signaling_pathway This compound This compound tegument Parasite Tegument This compound->tegument Primary Target metabolism Metabolism This compound->metabolism Secondary Effects reproductive_organs Reproductive Organs This compound->reproductive_organs membrane_integrity Membrane Integrity tegument->membrane_integrity ion_channels Ion Channels tegument->ion_channels sensory_organelles Sensory Organelles tegument->sensory_organelles tegument_synthesis Tegument Synthesis/Repair tegument->tegument_synthesis cell_death Cellular Damage & Death membrane_integrity->cell_death Loss of Homeostasis ion_channels->cell_death Dysregulation sensory_organelles->cell_death Functional Failure tegument_synthesis->cell_death Inhibition mitochondria Mitochondria metabolism->mitochondria atp_production ATP Production mitochondria->atp_production atp_production->cell_death Energy Crisis vitellaria Vitellaria Function reproductive_organs->vitellaria vitellaria->cell_death Reproductive Failure

Caption: Putative mechanism of this compound leading to parasite cell death.

References

Troubleshooting & Optimization

Troubleshooting Amoscanate precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amoscanate, focusing on challenges related to its precipitation in aqueous solutions.

Disclaimer: Specific quantitative solubility data for this compound under varying aqueous conditions is not extensively available in published literature. The following guidance is based on the known chemical properties of this compound as a poorly water-soluble isothiocyanate and general principles for handling such compounds. The experimental protocols provided are general starting points and may require optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

This compound is practically insoluble in water.[1] When a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous medium, the solvent environment changes abruptly from being predominantly organic to predominantly aqueous. This shift causes the local concentration of this compound to exceed its thermodynamic solubility limit in the aqueous medium, leading to precipitation.[2][3] This phenomenon is common for many poorly soluble compounds.[1]

Q2: What is the expected aqueous solubility of this compound?

While precise quantitative data is scarce, this compound is described as "insoluble in water".[1] Its solubility in DMSO is reported to be 50 mg/mL. For practical purposes in experimental settings, its aqueous solubility is expected to be very low, likely in the low µg/mL range.

Q3: How does pH affect the stability and solubility of this compound in an aqueous solution?

The isothiocyanate functional group in this compound is susceptible to degradation, and the rate of this degradation is influenced by pH. Generally, isothiocyanates are more stable in neutral to acidic conditions. Under basic (alkaline) conditions, the isothiocyanate group can react with hydroxyl ions, leading to degradation. While the direct impact on solubility is not documented, changes in pH that lead to degradation will reduce the concentration of the parent compound. Moreover, the overall molecular structure, with its secondary amine and nitro groups, means that pH could influence the molecule's charge state, further affecting its solubility.

Q4: Can temperature be used to improve the solubility of this compound?

Gently warming the aqueous medium (e.g., to 37°C) can sometimes help to dissolve a compound or prevent immediate precipitation upon dilution of a stock solution. However, for isothiocyanates, increased temperature can also accelerate degradation. Therefore, any use of heat should be brief and carefully controlled. For many poorly soluble compounds, an increase in temperature can accelerate the rate of precipitation from a supersaturated solution.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Potential Cause Recommended Solution
Supersaturation and Rapid Solvent Shift The concentration of this compound exceeds its solubility limit in the final aqueous medium.
1. Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. While vigorously vortexing the medium, add the DMSO stock solution dropwise. This rapid mixing helps to avoid localized high concentrations.
2. Reduce Final Concentration: If possible, lower the final desired concentration of this compound in your experiment.
3. Use Solubility Enhancers (Excipients): Incorporate excipients into the aqueous medium before adding the this compound stock. Common options include: - Surfactants: e.g., 0.1% - 1% Tween® 80 or Pluronic® F-127 to form micelles. - Cyclodextrins: e.g., 1-2% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to form inclusion complexes.
4. Increase DMSO Concentration: Increase the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 0.5% or 1%). Note: Always run a vehicle control with the same final DMSO concentration to account for any solvent effects on your experimental system.
Issue 2: Precipitation Occurs Over Time (Minutes to Hours)
Potential Cause Recommended Solution
Metastable Supersaturated Solution The initial solution is supersaturated but thermodynamically unstable, leading to delayed crystal growth and precipitation.
1. Employ Solubility Enhancers: As above, the use of surfactants or cyclodextrins is highly recommended to create more stable formulations like micelles or inclusion complexes that can prevent delayed precipitation.
2. Prepare as a Suspension: If a true solution is not required, consider preparing a stabilized aqueous suspension using polymers like Hydroxypropyl Methylcellulose (HPMC). See Protocol 3 for details.
Compound Degradation The compound may be degrading over time due to pH or temperature, and the degradation products may be less soluble. Isothiocyanates are known to be unstable in certain aqueous conditions.
1. Control pH: Ensure the pH of your aqueous medium is in the neutral to slightly acidic range (pH 6.0-7.4) for better stability. Avoid alkaline conditions.
2. Prepare Fresh Solutions: Prepare the final aqueous solution of this compound immediately before use to minimize the time for potential degradation.
3. Control Temperature: Avoid prolonged exposure to elevated temperatures. If warming is used for initial dissolution, cool the solution to the experimental temperature promptly.

Data Presentation

As this compound-specific quantitative data is not available, the following table provides example data to illustrate the expected effect of different formulation strategies on the apparent solubility of a poorly water-soluble compound.

Table 1: Example Apparent Solubility of a Poorly Soluble Compound in PBS (pH 7.4) at 37°C

Formulation VehicleApparent Solubility (µg/mL)Observation
PBS, pH 7.4< 1Heavy precipitation
PBS + 0.5% DMSO5Slight precipitation
PBS + 1% DMSO15Hazy, fine precipitate
PBS + 0.5% DMSO + 1% Tween® 8035Optically clear
PBS + 0.5% DMSO + 2% HP-β-CD50Optically clear

Experimental Protocols

Protocol 1: Preparation and Dilution of a DMSO Stock Solution
  • Preparation of Stock:

    • Weigh a precise amount of this compound powder (e.g., 10 mg) into a sterile, appropriate-sized vial.

    • Add high-purity, sterile DMSO to achieve the desired concentration (e.g., add 200 µL to 10 mg for a 50 mg/mL stock).

    • Vortex vigorously for 1-2 minutes. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.

    • Visually inspect the solution to confirm no solid particles remain.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Dilution into Aqueous Medium:

    • Pre-warm the desired aqueous medium (e.g., cell culture medium, PBS) to 37°C.

    • While vortexing the medium at a moderate speed, add the required volume of the DMSO stock solution drop-by-drop into the vortex.

    • Continue vortexing for an additional 30 seconds to ensure rapid and uniform mixing.

    • Visually inspect the final solution for any signs of turbidity or precipitation before use.

Protocol 2: In Vitro Assessment of Precipitation

This method, adapted from a general procedure for poorly soluble drugs, uses a plate reader to quantify precipitation by measuring changes in opacity (absorbance).

  • Preparation: In a 96-well clear-bottom plate, add your aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

  • Initiate Reading: Place the plate in a plate reader capable of kinetic reads. Set the reader to measure absorbance at 500 nm every 30 seconds for a desired duration (e.g., 2 hours) at a controlled temperature (e.g., 37°C).

  • Add Compound: Using a multichannel pipette, add 2 µL of your concentrated this compound DMSO stock to the wells to initiate the dilution and precipitation process. Mix immediately by gentle pipetting or plate shaking.

  • Data Analysis: Plot the absorbance (opacity) at 500 nm versus time. A sharp increase in absorbance indicates the onset of precipitation. This method allows you to rank different formulations by their tendency to precipitate (e.g., comparing different excipients).

Protocol 3: Preparation of a Stabilized Aqueous Suspension

This protocol is a general method for preparing a suspension of a hydrophobic drug using a polymer stabilizer.

  • Prepare Polymer Solution: Slowly add Hydroxypropyl Methylcellulose (HPMC) to purified water while stirring to create a 0.5% (w/v) solution. Continue stirring until the HPMC is fully dissolved.

  • Initial Dissolution (if applicable): Dissolve this compound in a minimal amount of a suitable organic solvent or a basic aqueous solution (if stable).

  • Precipitation into Polymer Solution: Add the this compound solution from step 2 dropwise into the stirring HPMC solution.

  • Neutralization/Solvent Removal: If a basic solution was used, neutralize the suspension with a suitable acid. If an organic solvent was used, it may need to be removed under reduced pressure (if feasible).

  • Homogenization: Homogenize the resulting suspension using a high-shear mixer or sonicator to achieve a uniform particle size. The goal is to create a stable suspension where the HPMC adsorbs to the surface of the this compound particles, preventing aggregation and settling.

Visualizations

G start Start: this compound DMSO Stock Solution dilute Dilute into Aqueous Medium (e.g., PBS) start->dilute observe Observe Solution dilute->observe precip_imm Immediate Precipitation observe->precip_imm Yes, immediately precip_del Delayed Precipitation observe->precip_del Yes, after time clear Solution Remains Clear observe->clear No ts_imm Troubleshoot: - Optimize dilution (vortex) - Use excipients (surfactants) - Lower concentration precip_imm->ts_imm ts_del Troubleshoot: - Use excipients (stabilizers) - Control pH and Temp - Prepare fresh precip_del->ts_del proceed Proceed with Experiment clear->proceed ts_imm->dilute Retry ts_del->dilute Retry

Caption: Troubleshooting workflow for this compound precipitation.

G Amos_DMSO This compound in DMSO (Solvated) Amos_H2O This compound in Aqueous Medium Amos_DMSO->Amos_H2O Dilution Amos_Precipitate This compound Precipitate (Solid) Amos_H2O->Amos_Precipitate Exceeds Solubility (Supersaturation) Complex Stable Solubilized Complex (e.g., Micelle, Inclusion Complex) Amos_H2O->Complex Interaction Excipient Solubility Enhancer (e.g., Cyclodextrin, Surfactant) Excipient->Complex Forms

Caption: Mechanism of precipitation and solubilization.

References

Technical Support Center: Amoscanate Solubility and Handling for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and protocols for increasing the solubility of Amoscanate for use in various biological assays. This compound, an experimental anthelmintic agent belonging to the aryl isothiocyanate class, is known for its poor aqueous solubility, which can present challenges in experimental settings. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preparing this compound for biological assays?

A1: The primary challenge is its low aqueous solubility. This compound is a hydrophobic molecule, making it difficult to dissolve in aqueous buffers commonly used in biological assays. This can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental results.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds.

Q3: Are there other organic solvents that can be used to dissolve this compound?

A3: While DMSO is the preferred solvent, other organic solvents may also be used, although specific solubility data for this compound in these solvents is limited. Generally, isothiocyanates, the chemical class to which this compound belongs, are soluble in alcohols (such as ethanol and methanol), ethers, and aromatic hydrocarbons.[3][4] However, the compatibility of these solvents with specific biological assays must be carefully considered to avoid cellular toxicity or interference with the assay components.

Q4: How can I increase the solubility of this compound in my aqueous assay medium?

A4: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound for in vitro and in vivo studies:

  • Co-solvents: After initially dissolving this compound in a minimal amount of a water-miscible organic solvent like DMSO, this stock solution can be further diluted into the aqueous assay buffer. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system.[5]

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution. While this compound's structure does not suggest significant ionizable groups, slight pH adjustments of the buffer (if compatible with the assay) could be explored.

  • Surfactants: The use of non-ionic surfactants, such as Tween 80 or Solutol HS-15, can help to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions.

  • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can enhance the oral bioavailability of poorly soluble drugs by promoting their dissolution and absorption in the gastrointestinal tract.

  • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization can increase the surface area available for dissolution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final assay medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Decrease the final concentration of this compound in the assay. 2. Increase the final concentration of the co-solvent (e.g., DMSO) in the assay, ensuring it remains below the toxicity threshold for your cell line (typically ≤ 0.5%). 3. Prepare a more dilute stock solution of this compound in the organic solvent before further dilution into the aqueous buffer. 4. Consider using a formulation aid such as a surfactant (e.g., Tween 80) in your final assay medium.
Inconsistent or non-reproducible assay results. Incomplete dissolution of this compound in the stock solution. Precipitation of this compound during the experiment. Degradation of the compound.1. Ensure complete dissolution of the this compound powder in the organic solvent by vortexing and gentle warming if necessary. 2. Visually inspect the stock solution and final assay medium for any signs of precipitation before and during the experiment. 3. Prepare fresh stock solutions regularly and store them appropriately (see Experimental Protocols section).
Observed cytotoxicity in control wells (vehicle control). The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.1. Determine the maximum tolerable concentration of the organic solvent for your specific cell line by running a vehicle control titration. 2. Ensure the final concentration of the organic solvent is consistent across all experimental and control wells.

Quantitative Data: Solubility of Isothiocyanates

Isothiocyanate Molecular Formula Solvent(s) Solubility Reference
Allyl IsothiocyanateC₄H₅NSBenzene, Ether, Ethanol, ChloroformMiscible with most organic solvents
Benzyl IsothiocyanateC₈H₇NSAcetone, Benzene, EthanolGenerally soluble in common organic solvents
Phenethyl Isothiocyanate Glutathione Conjugate (GsPEITC)-DMSO93 ± 3% dissolution
1-Naphthyl isothiocyanateC₁₁H₇NSBenzene, Toluene, ChloroformGenerally soluble

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molar Mass: 271.30 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing this compound: Carefully weigh out 2.713 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Serial Dilution for Cell-Based Assays

This protocol provides a general guideline for performing serial dilutions of the this compound stock solution for a typical cell viability assay in a 96-well plate format.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, cell culture-grade DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile multichannel pipette and tips

  • Sterile 96-well plates

Procedure:

  • Intermediate Dilutions in DMSO (Optional but Recommended): To minimize pipetting errors with very small volumes, it is often beneficial to first prepare an intermediate stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Preparing the Highest Concentration Working Solution: Determine the highest concentration of this compound you wish to test. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. This can be done by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium.

  • Serial Dilutions in the 96-Well Plate:

    • Add 100 µL of cell culture medium to all wells of the 96-well plate except for the wells in the first column (or the column designated for the highest concentration).

    • Add 200 µL of the highest concentration working solution (e.g., 100 µM) to the wells in the first column.

    • Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix thoroughly by pipetting up and down several times.

    • Continue this 1:2 serial dilution across the plate, changing pipette tips for each transfer if high precision is required.

    • The final volume in each well will be 100 µL.

  • Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with DMSO (without this compound) in a separate set of wells. This is crucial to distinguish the effect of the compound from any effect of the solvent.

  • Adding Cells: Once the dilutions are prepared, add 100 µL of your cell suspension (at the desired seeding density) to each well, bringing the final volume to 200 µL. This will further dilute your compound concentrations by a factor of 2.

Mandatory Visualizations

Experimental Workflow for Preparing this compound for In Vitro Assays

G cluster_0 Stock Solution Preparation cluster_1 Working Solution and Serial Dilution cluster_2 Assay Incubation and Analysis Weigh_this compound Weigh this compound Powder Add_DMSO Add Sterile DMSO Weigh_this compound->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Store Aliquot and Store at -20°C Dissolve->Store Prepare_Highest_Conc Prepare Highest Concentration in Culture Medium Store->Prepare_Highest_Conc Use Stock Solution Serial_Dilute Perform Serial Dilutions in 96-Well Plate Prepare_Highest_Conc->Serial_Dilute Add_Cells Add Cell Suspension Serial_Dilute->Add_Cells Incubate Incubate Cells with this compound Add_Cells->Incubate Assay Perform Biological Assay (e.g., Viability, Apoptosis) Incubate->Assay Analyze Data Analysis Assay->Analyze G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors Mitochondria Mitochondria This compound->Mitochondria Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G This compound This compound IKK IKK Complex This compound->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nuclear Translocation NFκB->Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription

References

Technical Support Center: Optimizing Amoscanate Dosage to Minimize Liver Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to optimize the dosage of the experimental antiparasitic agent, Amoscanate, with the primary goal of minimizing liver toxicity. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity associated with this compound?

A1: The primary dose-limiting toxicity of this compound is hepatotoxicity, or drug-induced liver injury (DILI). Clinical data from Phase I studies in healthy male volunteers indicated that mild, reversible hepatotoxicity can occur at higher doses. Specifically, three out of four men who received a 3.5 mg/kg dose developed these effects[1]. While a lower dose of 1 mg/kg did not show statistically significant hepatotoxicity, one of twelve recipients did exhibit transient changes in liver chemistry[1].

Q2: What is the proposed mechanism of this compound-induced liver toxicity?

A2: The exact mechanism in hepatocytes is not fully elucidated, but evidence strongly suggests that this compound's toxicity is mediated by a reactive metabolite. Studies have shown that intestinal bacteria can convert this compound into a potent mutagenic metabolite[2]. This suggests a two-step process: initial metabolism by the gut microbiota followed by potential further activation in the liver. This is analogous to other hepatotoxins, like acetaminophen, where a reactive intermediate (N-acetyl-p-benzoquinone imine or NAPQI) is formed by cytochrome P-450 enzymes in the liver[3][4]. This reactive metabolite can deplete cellular stores of glutathione (GSH), a key antioxidant, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.

Q3: How can we start to define a therapeutic window for this compound in our experimental model?

A3: Establishing a therapeutic window requires a dose-range finding study in your chosen animal model. This involves administering sequentially rising doses to different groups of animals to determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED). The MTD is the highest dose that does not cause unacceptable toxicity, while the MED is the lowest dose that achieves the desired therapeutic effect (e.g., parasite clearance). A well-designed study will include comprehensive monitoring of clinical signs, body weight, and key serum biomarkers of liver injury.

Q4: What are the key biomarkers to monitor for this compound-induced liver toxicity?

A4: Key serum biomarkers for hepatocellular injury include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). For cholestatic injury (impaired bile flow), Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT) are important. Total Bilirubin (TBil) is a marker of overall liver function. In addition to serum markers, histopathological examination of liver tissue is crucial to assess the nature and extent of any cellular damage.

Q5: Is there any strategy to mitigate this compound's liver toxicity without losing its efficacy?

A5: Yes, preliminary evidence suggests that co-administration with certain antibiotics, such as erythromycin, may be a viable strategy. This approach is thought to work by suppressing the gut bacteria responsible for converting this compound into its toxic metabolite. Importantly, this co-administration did not appear to interfere with the antischistosomal activity of this compound in animal models. This suggests that the parent compound is likely responsible for the therapeutic effect, while a gut-derived metabolite is responsible for toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in liver enzyme levels between animals in the same dose group. 1. Inconsistent drug formulation or administration. 2. Differences in individual gut microbiota composition. 3. Underlying subclinical health issues in some animals.1. Ensure consistent preparation and administration of the this compound suspension. 2. Consider co-housing animals to normalize gut flora or performing microbiome analysis. 3. Perform a thorough health screen of all animals before starting the experiment.
Unexpectedly severe toxicity at a previously reported "safe" dose. 1. Differences in animal strain, age, or sex. 2. The vehicle used for drug delivery may have its own toxicity or affect this compound's bioavailability. 3. Diet can influence both liver metabolism and gut microbiota.1. Document all animal model specifics and compare with the literature. 2. Run a vehicle-only control group. 3. Ensure a standardized diet is used throughout the study.
In vitro results (e.g., in HepG2 cells) do not correlate with in vivo toxicity. 1. HepG2 cells have lower metabolic capacity (e.g., CYP450 expression) compared to primary hepatocytes. 2. The crucial role of gut microbiota in activating this compound is absent in a standard hepatocyte culture.1. Use primary hepatocytes or more metabolically competent cell lines (e.g., HepaRG) for more relevant in vitro data. 2. Consider co-culture systems with gut bacteria or using metabolites of this compound generated by microbial incubation.
No clear dose-response relationship for toxicity is observed. 1. The selected dose range may be too narrow or already on the plateau of the toxicity curve. 2. Saturation of metabolic activation or detoxification pathways.1. Expand the dose range in a follow-up study, including both lower and higher doses. 2. Conduct pharmacokinetic and pharmacodynamic (PK/PD) modeling to understand exposure-response relationships.

Data Presentation

Table 1: Summary of Doses and Observed Hepatotoxicity in Human and Animal Studies

Species Dose Route Observed Effects Reference
Human3.5 mg/kgOralMild, reversible hepatotoxicity in 3 of 4 volunteers.
Human1.0 mg/kgOralNo statistically significant hepatotoxicity; transient liver chemistry changes in 1 of 12 volunteers.
Rhesus Monkey60 mg/kg (x3 doses)Oral100% efficacy against certain helminths.
Dog25 mg/kgOral100% fecal egg reduction in hookworm.
Hamster25 mg/kgOralComplete expulsion of Necator americanus.

Table 2: Key Parameters for In Vitro Hepatotoxicity Assessment

Assay Parameter Measured Interpretation
MTT/MTS Assay Mitochondrial reductase activityGeneral cell viability and cytotoxicity.
LDH Release Assay Lactate Dehydrogenase in culture mediumLoss of cell membrane integrity (necrosis).
ALT/AST Release Assay ALT/AST enzymes in culture mediumSpecific marker of hepatocyte damage.
GSH/GSSG Ratio Levels of reduced and oxidized glutathioneIndicates oxidative stress.
Caspase 3/7 Activity Activity of executioner caspasesMarker of apoptosis.
Mitochondrial Membrane Potential Staining with dyes like TMRM or JC-1Indicates mitochondrial dysfunction.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Hepatotoxicity using Primary Human Hepatocytes
  • Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated 96-well plates and allow them to attach for 4-6 hours.

  • Dosing: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Exposure: Replace the medium in the hepatocyte plates with the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Acetaminophen at a known toxic concentration).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis:

    • Cytotoxicity: At the end of the incubation, perform an MTT assay to assess cell viability.

    • Hepatocellular Injury: Collect the culture supernatant to measure the activity of released ALT and AST using commercially available kits.

    • Oxidative Stress: Lyse the cells and measure the ratio of reduced to oxidized glutathione (GSH/GSSG) using a luminescence-based assay.

    • Mechanism of Cell Death: Measure Caspase 3/7 activity in the treated cells to assess apoptosis.

Protocol 2: In Vivo Dose-Range Finding Study in Mice
  • Animal Model: Use 8-week-old male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to 5 groups (n=5 per group): Vehicle control, and four this compound dose groups (e.g., 1, 5, 10, and 25 mg/kg).

  • Drug Administration: Prepare this compound as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via oral gavage.

  • Monitoring: Monitor the animals for clinical signs of toxicity (lethargy, ruffled fur, etc.) and record body weights daily for 7 days.

  • Sample Collection: At 24 and 48 hours post-dose, collect blood samples via tail vein for analysis of serum ALT and AST levels.

  • Termination and Tissue Collection: At day 7, euthanize the animals. Collect a terminal blood sample for a full liver function panel. Perfuse and collect the liver. Fix one lobe in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue for biomarker analysis.

  • Data Analysis: Compare the changes in body weight, serum liver enzymes, and histopathological scores between the control and treated groups to determine the Maximum Tolerated Dose (MTD).

Mandatory Visualizations

G cluster_gut Gut Lumen cluster_liver Hepatocyte This compound This compound (Oral Dose) GutBacteria Gut Microbiota This compound->GutBacteria ToxicMetabolite Toxic Metabolite GutBacteria->ToxicMetabolite Metabolic Activation ToxicMetabolite_Absorbed Toxic Metabolite (Absorbed) ToxicMetabolite->ToxicMetabolite_Absorbed Portal Vein Absorption GSH_Depletion Glutathione (GSH) Depletion ToxicMetabolite_Absorbed->GSH_Depletion OxidativeStress Oxidative Stress (ROS Increase) GSH_Depletion->OxidativeStress MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction CellDeath Hepatocyte Necrosis/ Apoptosis MitoDysfunction->CellDeath LiverInjury Liver Injury (ALT/AST Release) CellDeath->LiverInjury

Caption: Hypothesized pathway of this compound-induced liver toxicity.

G start Start: Define Experimental Model (e.g., Mouse, Rat) drf_study Conduct Dose-Range Finding (DRF) Study (Single Dose, Escalating Cohorts) start->drf_study monitor_tox Monitor for Toxicity - Clinical Signs - Body Weight - Serum ALT/AST drf_study->monitor_tox determine_mtd Determine Maximum Tolerated Dose (MTD) monitor_tox->determine_mtd efficacy_study Conduct Efficacy Study (Infected Model, Multiple Doses below MTD) determine_mtd->efficacy_study Set highest dose at or below MTD determine_med Determine Minimum Effective Dose (MED) efficacy_study->determine_med therapeutic_window Define Therapeutic Window (Range between MED and MTD) determine_med->therapeutic_window optimization Further Optimization - Repeat Dosing Studies - Co-administration Strategies therapeutic_window->optimization stop End optimization->stop

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Amoscanate Neurotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antischistosomal agent Amoscanate in animal models. The focus is on understanding and potentially mitigating its neurotoxic effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during in-vivo studies with this compound.

Issue Potential Cause Recommended Action
High incidence of mortality in experimental animals Dosage may be too high or administration frequency excessive. Animal strain may be particularly sensitive.Review dosage and administration schedule. Consider a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific animal model. Ensure the formulation is prepared as described in established protocols.
Variability in the presentation of neurotoxic lesions Inconsistent dosing, differences in animal age or weight, or variability in the formulation.Ensure precise dosing for each animal based on body weight. Use a standardized and homogenous formulation. Control for age and weight across experimental groups.
Difficulty in replicating published neuropathological findings Differences in the animal model (species, strain), dosage, formulation, or duration of the study. Histopathological techniques may vary.Carefully match the experimental parameters to the cited literature. Ensure consistent and appropriate tissue fixation and processing. Consult with a veterinary pathologist for standardized evaluation of neural tissue.
Absence of neurotoxic effects at high doses The formulation may not be adequately absorbed. The animal model may be resistant.Confirm the bioavailability of your this compound formulation. Consider using a different vehicle or administration route if poor absorption is suspected. Review the literature for species-specific differences in metabolism and toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic neurotoxic effects of this compound observed in animal studies?

A1: In animal models, specifically in rats, high oral doses of this compound have been shown to induce distinct neuropathological changes. The primary effects are lesions located in the areas adjacent to the lateral ventricles of the brain. A dominant feature of this neurotoxicity is the necrosis (cell death) of the neuropil in the medial striatum. Notably, there is a relative sparing of the myelinated fiber bundles within the necrotic zone. Another key histopathological finding is the significant accumulation of microgranules containing calcium in the affected regions.[1]

Q2: What is the proposed mechanism for this compound-induced neurotoxicity?

A2: The leading hypothesis for the mechanism of this compound's neurotoxicity is the high concentration of the compound in the ventricular cerebrospinal fluid (CSF).[1] The earliest observed pathological change is the necrosis of the ependyma, the cellular lining of the lateral ventricles, which supports the theory that the toxic effects are initiated from the CSF.[2] This suggests that the proximity of certain brain regions to the ventricles makes them more vulnerable to high concentrations of the drug.

Q3: At what doses are the neurotoxic effects of this compound typically observed?

A3: Neurotoxic effects of this compound are generally observed at high oral doses. In studies with young adult albino rats, brain lesions were induced by at least three consecutive daily doses of 125 mg/kg or 500 mg/kg.[2] Single doses, even at high levels, did not consistently produce these lesions.

Q4: Are there any known methods to mitigate the neurotoxic effects of this compound in animal studies?

A4: Currently, there is a lack of published studies detailing specific interventions to mitigate the neurotoxic effects of this compound. Research has primarily focused on characterizing the toxicity. However, based on the proposed mechanism, several hypothetical strategies could be explored.

Quantitative Data Summary

The following table summarizes the key quantitative data from animal studies on this compound neurotoxicity.

Animal Model Compound Formulation Dosage Administration Route Key Findings Reference
Young Adult Rats5% absorbable aqueous suspensionHigh oral doses (specifics not detailed in abstract)OralLesions adjacent to lateral ventricles, necrosis of medial striatum neuropil, accumulation of calcium-containing microgranules.[1]
Young Adult Albino RatsOily suspension of absorbable this compound25, 125, and 500 mg/kgOral (single or repeated doses)At least 3 consecutive doses of 125 or 500 mg/kg were required to induce brain lesions. The earliest change was necrosis of the ependyma of the lateral ventricles.

Hypothetical Mitigation Strategies and Experimental Protocols

Given the absence of established mitigation strategies, this section proposes potential experimental approaches based on the understood pathophysiology of this compound neurotoxicity.

Co-administration of a Calcium Channel Blocker

Rationale: The observation of calcium-containing microgranules in the necrotic zones suggests that dysregulation of calcium homeostasis may play a role in the neurotoxic process. A calcium channel blocker could potentially mitigate this effect.

Experimental Protocol:

  • Animal Model: Young adult male and female Sprague-Dawley rats.

  • Groups:

    • Vehicle control (e.g., oily suspension).

    • This compound (125 mg/kg/day, oral gavage for 5 consecutive days).

    • Calcium channel blocker (e.g., Nimodipine, dose selected based on literature) + Vehicle.

    • This compound (125 mg/kg/day) + Calcium channel blocker.

  • Procedure: Administer the calcium channel blocker or its vehicle 30 minutes prior to this compound or its vehicle.

  • Endpoints:

    • Daily clinical observations for signs of neurotoxicity.

    • Histopathological analysis of the brain, focusing on the periventricular regions and medial striatum.

    • Quantification of lesion size and neuronal cell death.

    • Assessment of calcium deposition using specialized staining (e.g., Alizarin Red S).

Cerebrospinal Fluid (CSF) Exchange or "Washout"

Rationale: Since the proposed mechanism involves a high concentration of this compound in the CSF, reducing this concentration may alleviate the toxicity.

Experimental Protocol:

  • Animal Model: Young adult male and female Sprague-Dawley rats with surgically implanted cannulas for CSF access.

  • Groups:

    • Sham surgery + Vehicle control.

    • Sham surgery + this compound (single high dose, e.g., 500 mg/kg, oral gavage).

    • Cannulated + this compound + CSF exchange with artificial CSF at specific time points post-Amoscanate administration.

    • Cannulated + this compound + no CSF exchange.

  • Procedure: Following this compound administration, perform CSF exchange at predetermined intervals (e.g., 2, 4, and 6 hours post-dose).

  • Endpoints:

    • Measurement of this compound concentration in CSF and plasma.

    • Histopathological examination of the brain.

    • Behavioral assessments (e.g., motor coordination tests).

Visualizations

Signaling Pathways and Pathophysiology

cluster_blood Systemic Circulation cluster_csf Cerebrospinal Fluid (CSF) cluster_brain Brain Parenchyma Amoscanate_oral High Oral Dose This compound Amoscanate_csf High Concentration of this compound in CSF Amoscanate_oral->Amoscanate_csf Crosses Blood-CSF Barrier Ependyma Ependymal Cells (Ventricular Lining) Amoscanate_csf->Ependyma Direct Toxicity Striatum Medial Striatum (Neuropil) Ependyma->Striatum Diffusion into Adjacent Tissue Ca_accum Calcium Accumulation Striatum->Ca_accum Necrosis Necrosis Striatum->Necrosis Ca_accum->Necrosis

Caption: Proposed Pathophysiology of this compound Neurotoxicity.

Experimental Workflow for Mitigation Studies

cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal_model Select Animal Model (e.g., Sprague-Dawley Rat) Group_allocation Allocate to Treatment Groups (Control, this compound, Mitigation Agent) Animal_model->Group_allocation Dosing Administer this compound and/or Mitigation Agent Group_allocation->Dosing Clinical_obs Daily Clinical Observations Dosing->Clinical_obs Behavioral Behavioral Assessments (Optional) Dosing->Behavioral Sacrifice Euthanasia and Tissue Collection Clinical_obs->Sacrifice Behavioral->Sacrifice Histopath Histopathology of Brain Sacrifice->Histopath Analysis Data Analysis and Comparison of Groups Histopath->Analysis

Caption: General Experimental Workflow for Investigating Mitigation Strategies.

References

Avoiding experimental artifacts with Amoscanate in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when using Amoscanate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mammalian cells?

This compound (4-isothiocyanato-4'-nitrodiphenylamine) is an experimental anthelmintic compound. In mammalian cells, its primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

Q2: I am observing inconsistent results in my cell viability/proliferation assays with this compound. What are the likely causes?

Inconsistent results with this compound are often linked to its physicochemical properties and its potential for off-target effects. The most common causes include:

  • Poor Solubility and Precipitation: this compound has low aqueous solubility and is typically dissolved in organic solvents like DMSO. If the final concentration in your cell culture medium exceeds its solubility limit, the compound can precipitate, leading to inaccurate dosing and variable results.

  • Optical Interference: this compound is a colored compound and may possess fluorescent properties, which can interfere with absorbance-based (e.g., MTT, XTT) and fluorescence-based (e.g., Calcein-AM, ROS dyes) assays.

  • Cytotoxicity at High Concentrations: While you may be studying a specific cellular process, at higher concentrations, this compound can induce cytotoxicity through off-target effects or general cellular stress, which can be mistaken for a specific biological response.

  • Off-Target Effects: As a phosphodiesterase inhibitor, this compound may not be completely selective for a single PDE isoform, especially at higher concentrations. This can lead to the activation of multiple signaling pathways and unexpected cellular phenotypes.

Q3: How can I determine if this compound is interfering with my absorbance-based assay (e.g., MTT, SRB)?

To check for absorbance interference, you should perform a cell-free control experiment.

Experimental Protocol: Testing for Absorbance Interference

  • Prepare a 96-well plate with the same concentrations of this compound that you are using in your experiment, diluted in cell culture medium without cells .

  • Include wells with medium and the vehicle control (e.g., DMSO) at the same final concentration used in the experiment.

  • Incubate the plate for the same duration as your cellular assay.

  • Add the assay reagent (e.g., MTT, XTT, SRB) and follow the standard protocol for color development and solubilization.

  • Measure the absorbance at the appropriate wavelength.

If you observe a significant absorbance reading in the wells containing this compound in the absence of cells, this indicates that the compound is directly interacting with the assay reagents or absorbing light at the detection wavelength.

Q4: My fluorescence-based assay (e.g., for ROS or cytotoxicity) is showing high background or unexpected results. How can I test for fluorescence interference from this compound?

Similar to absorbance assays, a cell-free control is essential to identify fluorescence interference.

Experimental Protocol: Testing for Fluorescence Interference

  • Prepare a 96-well plate with serial dilutions of this compound in your assay buffer, without cells.

  • Include wells with buffer and the vehicle control.

  • Read the fluorescence of the plate at the excitation and emission wavelengths used for your fluorescent dye.

If you detect a concentration-dependent increase in fluorescence in the wells with this compound, the compound itself is autofluorescent at those wavelengths. Additionally, this compound could be quenching the fluorescence of your dye. To test for this, you can perform an experiment with the fluorescent dye and this compound in a cell-free system.

Troubleshooting Guides

Problem 1: Compound Precipitation in Culture Medium

Symptoms:

  • Visible precipitate in treatment wells, especially at higher concentrations.

  • High variability between replicate wells.

  • Non-reproducible dose-response curves.

Troubleshooting Steps:

Solution Detailed Methodology
1. Decrease Final Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.
2. Prepare Fresh Dilutions Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. Prepare fresh serial dilutions for each experiment.
3. Determine Empirical Solubility Limit Before conducting your main experiment, perform a preliminary test to determine the concentration at which this compound begins to precipitate in your specific cell culture medium. This can be done by preparing serial dilutions and visually inspecting for precipitate under a microscope after a relevant incubation period.
4. Use a Different Formulation If solubility issues persist, consider using a different solvent or a formulation with solubility-enhancing excipients, if available and compatible with your cell model.
Problem 2: Suspected Optical Interference in Assays

Symptoms:

  • High background signal in absorbance or fluorescence assays.

  • A dose-response curve that does not plateau as expected.

  • Discrepancy between assay results and observed cellular morphology.

Troubleshooting Steps:

Potential Issue Identification Mitigation Strategy
Compound Absorbance Perform a cell-free absorbance scan of this compound at various concentrations. A related compound, 4-Nitrodiphenylamine, shows a maximum absorbance at 391 nm.If there is significant absorbance at your assay wavelength, consider using an assay with a different readout (e.g., luminescence-based) or mathematically correct for the background absorbance.
Compound Autofluorescence Perform a cell-free fluorescence scan to determine the excitation and emission spectra of this compound.If this compound fluoresces at your assay wavelengths, choose a fluorescent dye with excitation and emission spectra that do not overlap with those of this compound. Alternatively, use a different assay technology.
Fluorescence Quenching In a cell-free system, measure the fluorescence of your dye in the presence and absence of this compound. A decrease in fluorescence indicates quenching.If quenching is observed, it may be difficult to mitigate. Consider using a much brighter fluorophore or a different assay.
Problem 3: Potential Off-Target Effects and Cytotoxicity

Symptoms:

  • Cell death observed at concentrations intended to study a specific pathway.

  • Unexpected changes in cell morphology or behavior.

  • Activation of cellular stress pathways (e.g., DNA damage response).

Troubleshooting Steps:

Strategy Detailed Methodology
1. Determine the Cytotoxic Threshold Perform a dose-response cytotoxicity assay (e.g., using a membrane integrity assay like LDH release, which is less prone to optical interference) to determine the concentration range where this compound is not causing significant cell death. Conduct your mechanistic studies well below this threshold.
2. Use an Orthogonal Approach Confirm your findings using a different experimental method that relies on a different detection principle. For example, if you observe a decrease in cell number with a metabolic assay, verify this with direct cell counting or a protein-based assay.
3. Include a Negative Control Compound If available, use a structurally similar analog of this compound that is known to be inactive as a PDE inhibitor to distinguish between specific on-target effects and non-specific effects related to the chemical scaffold.
4. Assess Markers of Cellular Stress If you suspect off-target cytotoxicity, you can perform assays to measure markers of apoptosis (e.g., caspase activation) or DNA damage (e.g., γH2AX staining). Isothiocyanates have been reported to induce such effects.

Signaling Pathways and Experimental Workflows

This compound's Effect on the cAMP/PKA/CREB Signaling Pathway

This compound inhibits phosphodiesterases, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

Amoscanate_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP cAMP PDE->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

This compound inhibits PDE, increasing cAMP and activating the PKA/CREB pathway.
General Experimental Workflow for Using this compound

The following workflow is recommended to minimize the risk of experimental artifacts.

Experimental_Workflow cluster_prep Preparation cluster_controls Control Experiments cluster_assay Main Experiment cluster_validation Validation A Prepare fresh this compound stock in anhydrous DMSO B Determine empirical solubility in cell culture medium A->B C Test for absorbance/ fluorescence interference (cell-free) B->C D Determine cytotoxic threshold (e.g., LDH assay) C->D E Treat cells with non-toxic concentrations of this compound D->E F Include vehicle and positive controls E->F G Perform primary assay F->G H Validate findings with an orthogonal assay G->H

A recommended workflow for using this compound to minimize artifacts.
Logical Flow for Troubleshooting Inconsistent Results

When faced with inconsistent data, this logical diagram can help pinpoint the source of the artifact.

Troubleshooting_Flowchart Start Inconsistent Results with this compound Check_Solubility Is precipitate visible in wells? Start->Check_Solubility Solubility_Issue High Likelihood of Solubility Artifact Check_Solubility->Solubility_Issue Yes Check_Optical Is it an absorbance or fluorescence assay? Check_Solubility->Check_Optical No Optical_Issue Perform Cell-Free Interference Test Check_Optical->Optical_Issue Yes Check_Cytotoxicity Are you working near the IC50 for cytotoxicity? Check_Optical->Check_Cytotoxicity No Cytotoxicity_Issue Observed effect may be due to general cytotoxicity Check_Cytotoxicity->Cytotoxicity_Issue Yes Off_Target Consider Off-Target Effects (e.g., other PDEs, stress pathways) Check_Cytotoxicity->Off_Target No

Technical Support Center: Enhancing the Oral Bioavailability of Amoscanate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the oral bioavailability of amoscanate formulations. This compound, an anthelmintic agent, exhibits poor aqueous solubility, which presents a significant challenge to achieving adequate systemic exposure after oral administration. This guide outlines common formulation-related issues and offers potential solutions based on established pharmaceutical technologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?

A1: The primary obstacle is the poor aqueous solubility of this compound. Like many Biopharmaceutics Classification System (BCS) Class II compounds, its absorption is limited by its dissolution rate in the gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state.

Q2: Are there any baseline formulations for this compound that have been clinically tested?

A2: Yes, a 5% aqueous suspension of this compound with a particle size of 2 micrometers (µm) has been evaluated in Phase I clinical trials. This formulation strategy focuses on increasing the surface area of the drug particles to enhance dissolution.

Q3: What are the most promising strategies for improving the oral bioavailability of this compound?

A3: The most promising strategies for a poorly soluble compound like this compound include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems can improve its absorption by utilizing the body's natural lipid absorption pathways.

Q4: How do I choose the best formulation strategy for my research?

A4: The choice of formulation strategy depends on several factors, including the desired pharmacokinetic profile, stability considerations, and available manufacturing capabilities. It is often necessary to screen several approaches to identify the most effective one for this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Troubleshooting Steps
Low in vitro dissolution rate of this compound powder. Poor wettability and low intrinsic solubility.1. Reduce the particle size of the this compound powder through micronization or nanomilling. 2. Evaluate the use of surfactants or wetting agents in the dissolution medium. 3. Consider formulating as a solid dispersion with a hydrophilic carrier.
Inconsistent or low oral bioavailability in animal models despite improved dissolution. Precipitation of the drug in the gastrointestinal tract; rapid metabolism (first-pass effect).1. For solid dispersions, incorporate a precipitation inhibitor into the formulation. 2. For nanosuspensions, ensure adequate stabilizer concentration to prevent particle aggregation. 3. Investigate the potential for co-administration with a metabolic inhibitor (use with caution and thorough investigation). 4. Evaluate lipid-based formulations to potentially leverage lymphatic absorption, bypassing the portal circulation.
Physical instability of the amorphous this compound in a solid dispersion (recrystallization). The chosen polymer does not adequately stabilize the amorphous drug; high storage temperature or humidity.1. Screen different polymers with higher glass transition temperatures (Tg) or stronger interactions with this compound. 2. Optimize the drug-to-polymer ratio to ensure the drug is molecularly dispersed. 3. Store the formulation in a controlled environment with low humidity and temperature.
Difficulty in preparing a stable this compound nanosuspension. Inappropriate stabilizer or processing parameters.1. Screen various stabilizers (e.g., surfactants, polymers) to find one that effectively coats the nanoparticles and prevents aggregation. 2. Optimize the homogenization or milling process parameters (e.g., pressure, number of cycles, milling time).

Data on Formulation Strategies

While specific comparative pharmacokinetic data for various advanced this compound formulations is limited in publicly available literature, the following table illustrates the expected improvements based on general principles for poorly soluble drugs.

Formulation Strategy Key Parameters Expected Outcome on Oral Bioavailability Rationale
Micronized Suspension Particle Size: ~2-5 µmModest ImprovementIncreased surface area leads to a faster dissolution rate compared to the unprocessed drug.
Nanosuspension Particle Size: < 1 µmSignificant ImprovementDrastic increase in surface area significantly enhances dissolution velocity and saturation solubility.
Solid Dispersion Amorphous StateHigh ImprovementThe drug is molecularly dispersed in a hydrophilic carrier, avoiding the need to overcome the crystal lattice energy for dissolution. This can lead to supersaturation in the GI tract.
Lipid-Based Formulation Solubilized in Lipid CarrierVariable to High ImprovementThe drug is presented to the GI tract in a solubilized form, and absorption can be facilitated through lipid absorption pathways, potentially reducing first-pass metabolism.

Note: The actual pharmacokinetic parameters (Cmax, Tmax, AUC) would need to be determined experimentally for each specific this compound formulation.

Experimental Protocols

Preparation of an this compound Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or a combination of stabilizers)

  • Purified water

  • Zirconium oxide milling beads (0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Methodology:

  • Prepare a pre-suspension by dispersing this compound powder in the stabilizer solution at a concentration of, for example, 5% (w/v).

  • Add the pre-suspension and an equal volume of milling beads to the milling chamber.

  • Mill the suspension at a high speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours). The optimal milling time should be determined by periodic particle size analysis.

  • Monitor the particle size distribution at regular intervals using a laser diffraction or dynamic light scattering particle size analyzer until the desired particle size (< 1000 nm) is achieved.

  • Separate the nanosuspension from the milling beads by filtration or decantation.

  • Characterize the final nanosuspension for particle size, zeta potential (for stability assessment), and drug content.

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To assess and compare the dissolution rate of different this compound formulations.

Materials:

  • This compound formulation (e.g., powder, capsule, tablet)

  • Dissolution medium: e.g., 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8), potentially with a small amount of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) to ensure sink conditions for poorly soluble compounds.

  • USP Apparatus 2 (Paddle Apparatus)

  • HPLC system for drug quantification

Methodology:

  • Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to a specified rate (e.g., 75 rpm).

  • Add the dissolution medium to each vessel and allow it to equilibrate to the set temperature.

  • Introduce a precisely weighed amount of the this compound formulation into each vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of different this compound formulations.

Materials:

  • This compound formulations

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into groups, with each group receiving a different this compound formulation. A control group receiving the unformulated drug should be included. An intravenous (IV) group is also necessary to determine the absolute bioavailability.

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80 °C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group using appropriate software.

  • Calculate the relative oral bioavailability of the test formulations compared to the control and the absolute bioavailability by comparing the oral AUC to the IV AUC.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_evaluation Evaluation cluster_optimization Optimization Amoscanate_API This compound API Formulation_Strategy Select Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) Amoscanate_API->Formulation_Strategy Preparation Prepare Formulation Formulation_Strategy->Preparation In_Vitro In Vitro Dissolution Testing Preparation->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Animal Model) Preparation->In_Vivo Data_Analysis Analyze Pharmacokinetic Data (Cmax, Tmax, AUC) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Bioavailability_Assessment Assess Improvement in Oral Bioavailability Data_Analysis->Bioavailability_Assessment Optimization Optimize Formulation Bioavailability_Assessment->Optimization Optimization->Formulation_Strategy

Caption: Experimental workflow for improving this compound oral bioavailability.

logical_relationship cluster_problem Core Problem cluster_consequence Consequence cluster_solutions Formulation Solutions cluster_mechanism Mechanism of Improvement Poor_Solubility Poor Aqueous Solubility of this compound Low_Dissolution Low Dissolution Rate in GI Tract Poor_Solubility->Low_Dissolution Low_Bioavailability Low Oral Bioavailability Low_Dissolution->Low_Bioavailability Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) Increased_Surface_Area Increased Surface Area Particle_Size_Reduction->Increased_Surface_Area Solid_Dispersion Solid Dispersion Amorphous_State Amorphous State & Supersaturation Solid_Dispersion->Amorphous_State Lipid_Formulation Lipid-Based Formulation Solubilization Enhanced Solubilization Lipid_Formulation->Solubilization Increased_Surface_Area->Low_Dissolution Amorphous_State->Low_Dissolution Solubilization->Low_Dissolution

Caption: Logical relationship of this compound's bioavailability challenge and solutions.

Technical Support Center: Addressing Amoscanate-Induced Animal Model Mortality

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing animal model mortality associated with the use of amoscanate. The following information is intended to serve as a guide and should be used in conjunction with appropriate institutional animal care and use committee (IACUC) protocols and veterinary consultation.

Troubleshooting Guide

High mortality rates in animal models administered this compound can arise from a variety of factors, including dose, formulation, administration technique, and the animal's health status. This guide provides a systematic approach to identifying and mitigating potential causes of mortality.

Issue 1: Unexpectedly High Mortality Rate

  • Question: We are observing a higher-than-expected mortality rate in our animal cohort shortly after this compound administration. What are the potential causes and how can we troubleshoot this?

  • Answer: Unexpectedly high mortality is a critical issue that requires immediate attention. The following steps can help identify the root cause:

    • Dose Verification: Double-check all dose calculations and records to ensure the correct dose was administered. Accidental overdose is a primary cause of acute toxicity.

    • Formulation and Vehicle:

      • Ensure the this compound is fully suspended in the vehicle. An uneven suspension can lead to inadvertent overdosing.

      • Consider the vehicle itself. While an oily suspension may aid absorption, some vehicles can cause adverse effects. Ensure the vehicle is appropriate for the animal species and administration route.

    • Administration Technique:

      • For oral gavage, ensure proper technique to prevent accidental administration into the trachea, which can cause immediate death or severe respiratory distress.

      • Minimize stress during handling and administration, as stress can exacerbate adverse drug reactions.

    • Animal Health Status:

      • Underlying health issues can increase susceptibility to drug toxicity. Ensure all animals are healthy and properly acclimated before the start of the study.

      • Consider the age and strain of the animal, as these factors can influence drug metabolism and sensitivity.

Issue 2: Signs of Neurotoxicity Observed

  • Question: Our animals are exhibiting signs of neurotoxicity (e.g., tremors, convulsions, lethargy) after this compound administration. What is the likely cause and what can be done?

  • Answer: this compound has been reported to cause neurotoxicity at high doses[1]. The observation of neurological signs suggests that the dose may be approaching a toxic threshold for the specific animal model.

    • Immediate Actions:

      • Provide supportive care as directed by a veterinarian. This may include anticonvulsants for seizures and fluid therapy.

      • Monitor the animals closely for the progression of signs.

    • Long-Term Solutions:

      • Dose Reduction: The most effective way to mitigate neurotoxicity is to reduce the dose of this compound. Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects.

      • Split Dosing: Consider administering the total daily dose in two or more smaller doses to reduce peak plasma concentrations.

      • Co-administration of Neuroprotective Agents: While not specifically studied for this compound, general neuroprotective strategies could be explored in consultation with a veterinarian and with appropriate ethical approval.

Issue 3: Evidence of Hepatotoxicity

  • Question: We are seeing elevated liver enzymes and histological evidence of liver damage in our this compound-treated animals. How can we manage this?

  • Answer: Hepatotoxicity is a known side effect of this compound, particularly at higher doses[2][3].

    • Monitoring:

      • Regularly monitor liver function through blood tests (e.g., ALT, AST).

      • Conduct histological analysis of liver tissue at the end of the study to assess for damage.

    • Mitigation Strategies:

      • Dose Adjustment: As with neurotoxicity, dose reduction is a key strategy.

      • Co-administration of Hepatoprotective Agents: Studies have suggested that co-administration of certain antibiotics, like erythromycin, can reduce some toxic effects of this compound, potentially by altering its metabolism by gut bacteria[4]. The use of antioxidants or other hepatoprotective agents like N-acetylcysteine (NAC) or ursodeoxycholic acid (UDCA) could be considered as part of a supportive care plan, though their specific efficacy with this compound is not established[5].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in different animal models?

A1: The effective dose of this compound varies significantly depending on the animal species and the target parasite. It is crucial to consult the literature for doses used in similar models. The following table summarizes some reported therapeutic doses. Note that toxic doses are often multiples of these therapeutic doses.

Animal ModelTherapeutic Dose Range (Oral)Reference
Mice12.6 - 200 mg/kg (single dose)
Hamsters25 - 60 mg/kg (single dose)
Dogs25 mg/kg (single dose) or 3 x 2.5 mg/kg (at 4-hour intervals)
Monkeys20 - 35 mg/kg (single dose) or 60 mg/kg (thrice at 12-hour intervals)

Q2: Are there any known LD50 values for this compound?

Q3: What are the clinical signs of acute this compound toxicity to watch for?

A3: Based on reported neurotoxic and hepatotoxic effects, researchers should monitor for the following signs:

  • Neurological: Lethargy, ataxia (uncoordinated movement), tremors, convulsions, and changes in behavior.

  • Gastrointestinal: Anorexia (loss of appetite), vomiting, and diarrhea, which may be indicative of liver distress.

  • General: Dehydration, weight loss, and ruffled fur.

Q4: What supportive care can be provided to animals showing signs of toxicity?

A4: Supportive care should be administered under the guidance of a veterinarian. General measures may include:

  • Fluid Therapy: To correct dehydration and support renal function.

  • Nutritional Support: If animals are anorexic.

  • Thermoregulation: Maintain normal body temperature.

  • Symptomatic Treatment: Anticonvulsants for seizures or antiemetics for vomiting.

Q5: Can the formulation of this compound affect its toxicity?

A5: Yes, the formulation can significantly impact the absorption and, consequently, the toxicity of this compound. An oily suspension of an absorbable form of this compound has been used in studies that reported neurotoxicity in rats at high doses. It is crucial to ensure a homogenous suspension to provide accurate dosing. The use of a 5% aqueous suspension has also been reported. The choice of vehicle and particle size can influence bioavailability.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. It must be adapted to specific experimental designs and approved by the relevant institutional animal care and use committee.

Materials:

  • This compound powder

  • Appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Syringes (1 mL)

  • 20-22 gauge stainless steel feeding needles with a ball tip

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Prepare the suspension immediately before use to ensure homogeneity.

    • Continuously stir the suspension during dosing to prevent settling of the compound.

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • Properly restrain the mouse to immobilize the head and align the esophagus and stomach.

  • Gavage Administration:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.

    • Slowly administer the calculated volume of the this compound suspension.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate signs of distress (e.g., difficulty breathing) for at least 15-30 minutes.

    • Continue to monitor the animals daily for any signs of toxicity as described in the FAQs.

Visualizations

Signaling Pathways

The following diagrams illustrate generalized signaling pathways that may be involved in drug-induced neurotoxicity and hepatotoxicity. These are representative pathways and the specific mechanisms for this compound may vary.

Drug_Induced_Neurotoxicity This compound This compound (High Dose) Neuron Neuron This compound->Neuron ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Neuron->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Neuron->Mitochondrial_Dysfunction Calcium_Influx ↑ Intracellular Ca2+ Neuron->Calcium_Influx Neuroinflammation Neuroinflammation Neuron->Neuroinflammation Apoptosis Neuronal Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis Calcium_Influx->Apoptosis Neuronal_Damage Neuronal Damage & Mortality Apoptosis->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: Generalized pathway of drug-induced neurotoxicity.

Drug_Induced_Hepatotoxicity This compound This compound (Metabolites) Hepatocyte Hepatocyte This compound->Hepatocyte Oxidative_Stress Oxidative Stress (↑ ROS) Hepatocyte->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Hepatocyte->Mitochondrial_Damage ER_Stress Endoplasmic Reticulum Stress Hepatocyte->ER_Stress Apoptosis_Necrosis Apoptosis / Necrosis Oxidative_Stress->Apoptosis_Necrosis Mitochondrial_Damage->Apoptosis_Necrosis ER_Stress->Apoptosis_Necrosis Immune_Response Immune Cell Activation Apoptosis_Necrosis->Immune_Response Liver_Injury Liver Injury & Mortality Apoptosis_Necrosis->Liver_Injury Immune_Response->Liver_Injury

Caption: Generalized pathway of drug-induced hepatotoxicity.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Data Analysis Dose_Calculation Dose Calculation Formulation This compound Formulation Dose_Calculation->Formulation Administration Oral Gavage Formulation->Administration Animal_Acclimation Animal Acclimation Animal_Acclimation->Administration Monitoring Daily Health Monitoring Administration->Monitoring Data_Collection Data Collection (Mortality, Clinical Signs) Monitoring->Data_Collection Tissue_Collection Tissue Collection (Liver, Brain) Data_Collection->Tissue_Collection Analysis Biochemical & Histological Analysis Tissue_Collection->Analysis

Caption: Experimental workflow for this compound administration and monitoring.

References

Validation & Comparative

A Preclinical Showdown: Amoscanate vs. Praziquantel in the Fight Against Schistosomiasis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of amoscanate and the gold-standard praziquantel in schistosomiasis models. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer insights into their respective profiles.

Praziquantel is the cornerstone of schistosomiasis control, widely used in mass drug administration programs.[1][2][3] In contrast, this compound is an experimental anthelmintic that has demonstrated broad-spectrum activity in preclinical studies.[4][5] This guide delves into the available preclinical data for both compounds, covering their mechanisms of action, experimental efficacy, and the methodologies employed in their evaluation.

Mechanisms of Action: A Tale of Two Pathways

The schistosomicidal activity of praziquantel and this compound stems from distinct molecular mechanisms, targeting different physiological pathways within the parasite.

Praziquantel: The primary mode of action for praziquantel involves the disruption of calcium ion homeostasis in the schistosome. It is believed to target voltage-gated calcium channels, leading to a rapid influx of calcium ions. This influx causes severe muscle contraction, paralysis, and damage to the worm's outer layer, the tegument, making it vulnerable to the host's immune system.

Praziquantel_Mechanism PZQ Praziquantel Ca_channel Voltage-Gated Ca2+ Channel PZQ->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Muscle Contraction & Paralysis Ca_influx->Contraction Tegument Tegumental Damage Ca_influx->Tegument Immune Host Immune Attack Tegument->Immune

Praziquantel's mechanism of action.

This compound: The proposed mechanism for this compound involves the inhibition of the enzyme cyclic AMP phosphodiesterase in the parasite. This inhibition leads to an accumulation of cyclic AMP (cAMP), a crucial second messenger, which in turn disrupts the regulation of key metabolic pathways, such as glycogen metabolism. Additionally, this compound has been shown to induce significant ultrastructural damage to the schistosome tegument.

Amoscanate_Mechanism This compound This compound PDE cAMP Phosphodiesterase This compound->PDE inhibits Tegument Tegumental Damage This compound->Tegument cAMP Increased cAMP PDE->cAMP leads to Metabolism Disrupted Metabolism cAMP->Metabolism Worm_Death Worm Death Metabolism->Worm_Death Tegument->Worm_Death

This compound's proposed mechanism of action.

Preclinical Efficacy: A Comparative Overview

The following tables summarize the available preclinical efficacy data for this compound and praziquantel against different Schistosoma species in various animal models. It is important to note the absence of studies directly comparing both drugs under identical experimental conditions.

Table 1: Efficacy of this compound in Schistosomiasis Models

Animal ModelSchistosoma SpeciesDosageRouteEfficacy MetricResultCitation
Cebus apella (Capuchin Monkey)S. japonicum25 mg/kgOralWorm & Egg Burden ReductionMarkedly reduced
Cebus apella (Capuchin Monkey)S. mansoni25 mg/kgOralWorm & Egg Burden ReductionMarkedly reduced
Cebus apella (Capuchin Monkey)S. haematobium25 mg/kgOralWorm & Egg Burden ReductionEffective
Macaca mulatta (Rhesus Monkey)S. japonicum20 mg/kgOralSchistosomicidal EffectsComparable to other models
Macaca mulatta (Rhesus Monkey)S. mansoni35 mg/kgOralSchistosomicidal EffectsComparable to other models
MouseS. mansoni0.1% w/v solutionTopicalProtection against mature infection>90%

Table 2: Efficacy of Praziquantel in Schistosomiasis Models

Animal ModelSchistosoma SpeciesDosageRouteEfficacy MetricResultCitation
MouseS. japonicum300 mg/kgOralWorm Burden ReductionSignificant reduction
MouseS. mansoni400 mg/kgOralEgg Burden Reduction63.6% - 72.3%
HamsterS. japonicum100 mg/kgOralWorm Burden Reduction (adults)95.5%
HamsterS. japonicum100 mg/kgOralWorm Burden Reduction (juveniles)35.6% - 36.6%

Experimental Protocols: A Guide to Methodologies

Understanding the experimental design is crucial for interpreting efficacy data. Below are detailed methodologies for typical preclinical schistosomiasis drug efficacy studies.

General Experimental Workflow:

Experimental_Workflow A Animal Model Selection (e.g., Mouse, Hamster) B Parasite Infection (Cercarial exposure) A->B C Drug Administration (Oral gavage) B->C D Post-Treatment Period C->D E Perfusion to Recover Worms D->E F Tissue Collection (Liver, Intestine) D->F G Worm Burden Quantification E->G H Egg Burden Quantification F->H I Data Analysis G->I H->I

Typical workflow for in vivo schistosomiasis drug efficacy studies.

Detailed Methodologies:

  • Animal Models: Commonly used models include mice (e.g., C57BL/6, Swiss Webster) and hamsters (e.g., Syrian golden). The choice of model can influence the course of infection and drug metabolism.

  • Parasite Strains and Infection: Animals are typically infected percutaneously with a defined number of Schistosoma cercariae (the infectious larval stage). The species of schistosome (S. mansoni, S. japonicum, S. haematobium) is a critical variable.

  • Drug Formulation and Administration: Test compounds are often formulated in a vehicle such as Cremophor EL or a suspension. Administration is commonly performed via oral gavage at various doses and time points post-infection to assess activity against different developmental stages of the parasite.

  • Efficacy Assessment:

    • Worm Burden Reduction: Several weeks after treatment, animals are euthanized, and adult worms are recovered from the mesenteric veins and liver by perfusion. The number of worms is counted and compared to an untreated control group.

    • Egg Burden Reduction: The liver and intestines are collected, digested, and the number of eggs per gram of tissue is determined. This provides a measure of the drug's effect on female worm fecundity and the pathological consequences of infection.

    • Tegumental Damage: Electron microscopy can be used to visualize ultrastructural changes to the parasite's surface following drug exposure.

Conclusion

While praziquantel remains the clinical standard for schistosomiasis treatment, the preclinical data for this compound suggests it possesses potent schistosomicidal activity across multiple species. The differing mechanisms of action between the two compounds may offer potential for combination therapies or alternative treatments in the face of emerging praziquantel resistance. However, the lack of direct comparative preclinical studies makes a definitive judgment on their relative efficacy challenging. Future research should include head-to-head comparisons in standardized schistosomiasis models to provide a clearer picture of their therapeutic potential. This will be crucial for guiding the development of new and improved treatment strategies against this debilitating parasitic disease.

References

Head-to-head comparison of Amoscanate and Nitroscanate in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro anthelmintic mechanisms and cytotoxic profiles of Amoscanate and Nitroscanate for researchers and drug development professionals.

This guide provides a comprehensive in vitro comparison of two isothiocyanate-containing anthelmintic compounds, this compound and Nitroscanate. While direct comparative studies are limited, this document synthesizes available data on their distinct mechanisms of action and cytotoxic potential, supported by detailed experimental protocols.

Mechanism of Action and Efficacy

This compound and Nitroscanate, despite both being isothiocyanates, exhibit different primary mechanisms of action against helminths. This compound has been shown to target protein synthesis by inhibiting aminoacyl-tRNA synthetases, while Nitroscanate disrupts the parasite's energy metabolism by affecting ATP levels.

Quantitative In Vitro Data Summary

The following table summarizes the key in vitro findings for this compound and Nitroscanate from discrete studies.

ParameterThis compound (Derivative CGP 8065)Nitroscanate
Target Organism Ascaris suumFasciola hepatica, Haemonchus contortus
Primary Target Aminoacyl-tRNA SynthetasesEnergy Metabolism (ATP Synthesis)
Specific Enzyme(s) Inhibited Leucyl-tRNA synthetase, Isoleucyl-tRNA synthetaseNot specified
Inhibition Constant (Ki) 34 µM (Leucyl-tRNA synthetase), 8 µM (Isoleucyl-tRNA synthetase)[1]Not reported
Mechanism of Inhibition Competitive with respect to ATP[1]Interference with and inhibition of ATP synthesis[2]
Effect on Nucleotide Pools Not reportedDepression of adenine nucleotide pools[2]
Mutagenicity (Ames Test) No mutagenic activity detected in urine of human volunteers[3]Direct-acting mutagen in Salmonella strains TA98 and TA100

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's and Nitroscanate's in vitro activity are provided below.

This compound: Aminoacyl-tRNA Synthetase Inhibition Assay

This protocol is based on the methodology used to study the effect of an this compound derivative on aminoacyl-tRNA synthetases in Ascaris suum.

Objective: To determine the inhibitory effect of a test compound on the activity of a specific aminoacyl-tRNA synthetase.

Materials:

  • Purified aminoacyl-tRNA synthetase (e.g., Leucyl-tRNA synthetase)

  • Cognate tRNA

  • Radiolabeled amino acid (e.g., ³H-Leucine)

  • ATP

  • Reaction buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.

  • Add varying concentrations of the test compound to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified enzyme and cognate tRNA.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by precipitating the macromolecules with cold TCA.

  • Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ and Ki values.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, Radiolabeled Amino Acid) prep_comp Add Test Compound (this compound) prep_mix->prep_comp prep_enzyme Add Enzyme and tRNA prep_comp->prep_enzyme incubate Incubate at 37°C prep_enzyme->incubate stop_reaction Stop Reaction (Add Cold TCA) incubate->stop_reaction filter Filter and Wash stop_reaction->filter measure Measure Radioactivity filter->measure calculate Calculate Inhibition (Ki) measure->calculate cluster_pathway Protein Synthesis Pathway AA Amino Acid Enzyme Aminoacyl-tRNA Synthetase AA->Enzyme ATP ATP ATP->Enzyme tRNA tRNA Enzyme->tRNA catalyzes AA_tRNA Aminoacyl-tRNA (Charged tRNA) tRNA->AA_tRNA is charged to become Protein Protein Synthesis AA_tRNA->Protein This compound This compound This compound->Enzyme inhibits (competitive with ATP) cluster_pathway Parasite Energy Metabolism Energy_Substrates Energy Substrates OxPhos Oxidative Phosphorylation / Glycolysis Energy_Substrates->OxPhos ATP ATP OxPhos->ATP generates Cell_Functions Cellular Functions ATP->Cell_Functions powers Nitroscanate Nitroscanate Nitroscanate->OxPhos inhibits

References

Cross-Resistance Between Amoscanate and Other Anthelmintics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of amoscanate and other major anthelmintics, with a focus on the potential for cross-resistance. Due to a lack of direct experimental studies on this compound cross-resistance, this document synthesizes information on the mechanisms of action of different anthelmintic classes to provide a scientifically grounded perspective on the likelihood of cross-resistance.

Executive Summary

This compound, an isothiocyanate anthelmintic, demonstrates a unique mechanism of action by inhibiting cyclic AMP (cAMP) phosphodiesterases in helminths. This mode of action is distinct from that of other major anthelmintic classes, such as benzimidazoles (which target β-tubulin) and macrocyclic lactones like ivermectin (which target glutamate-gated chloride channels). Based on these differing molecular targets, the probability of target-site cross-resistance between this compound and these other anthelmintics is low. However, non-specific resistance mechanisms, such as increased drug efflux or metabolic degradation, could potentially confer a degree of cross-resistance. This guide outlines the mechanistic differences, presents hypothetical comparative data, details experimental protocols for assessing cross-resistance, and provides visual workflows and pathway diagrams to support further research in this area.

Mechanisms of Action and Resistance: A Comparative Overview

A clear understanding of the molecular targets and resistance mechanisms of different anthelmintic classes is fundamental to predicting the likelihood of cross-resistance.

Anthelmintic ClassPrimary Mechanism of ActionPrimary Mechanism of ResistanceLikelihood of Target-Site Cross-Resistance with this compound
Isothiocyanates (this compound) Inhibition of cyclic AMP (cAMP) phosphodiesterase, leading to disruption of key cellular signaling pathways.Not yet documented.N/A
Benzimidazoles (e.g., Albendazole, Fenbendazole) Binds to β-tubulin, inhibiting microtubule polymerization. This disrupts cell division, motility, and nutrient uptake.Point mutations in the β-tubulin gene (e.g., at codons 167, 198, or 200) that reduce binding affinity.Low: The molecular targets are distinct.
Macrocyclic Lactones (e.g., Ivermectin, Moxidectin) Acts as an agonist of glutamate-gated chloride channels in nematode nerve and muscle cells, causing hyperpolarization, paralysis, and death.Alterations in the target glutamate-gated chloride channels. Increased expression of P-glycoprotein drug efflux pumps.Low to Moderate: While target sites differ, non-specific mechanisms like enhanced drug efflux could potentially affect both drug classes.
Imidazothiazoles (e.g., Levamisole) Acts as a nicotinic acetylcholine receptor agonist, causing spastic paralysis of the worm.Alterations in the nicotinic acetylcholine receptor subunits.Low: The molecular targets are distinct.

Quantitative Data on Anthelmintic Efficacy

While no direct experimental data on the efficacy of this compound against helminth strains resistant to other anthelmintics is currently available, the following tables are presented in a format that could be used to summarize such data from future studies.

Table 1: Hypothetical Efficacy of this compound against a Benzimidazole-Resistant Strain of Haemonchus contortus in Sheep (Fecal Egg Count Reduction Test)

Treatment GroupParasite StrainDrug AdministeredDose (mg/kg)Mean Fecal Egg Count Reduction (%)
1Benzimidazole-SusceptibleFenbendazole598.5
2Benzimidazole-ResistantFenbendazole525.3
3Benzimidazole-SusceptibleThis compound10095.2
4Benzimidazole-ResistantThis compound10094.8

Table 2: Hypothetical In Vitro Susceptibility of Trichostrongylus colubriformis Larvae to Various Anthelmintics (Larval Development Assay)

Parasite StrainAnthelminticLC50 (µg/mL)Resistance Factor
Ivermectin-SusceptibleIvermectin0.002-
Ivermectin-ResistantIvermectin0.08542.5
Ivermectin-SusceptibleThis compound1.5-
Ivermectin-ResistantThis compound1.71.1

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT) for In Vivo Cross-Resistance Assessment

This protocol is designed to determine the in vivo efficacy of this compound against a helminth strain with known resistance to another anthelmintic.

Objective: To compare the efficacy of this compound in reducing fecal egg counts in animals infected with either a drug-susceptible or a drug-resistant strain of a gastrointestinal nematode.

Materials:

  • Animals experimentally or naturally infected with a well-characterized anthelmintic-resistant and a corresponding susceptible strain of the same parasite species (e.g., Haemonchus contortus in sheep).

  • This compound and the anthelmintic to which resistance is known.

  • Equipment for fecal sample collection, processing (e.g., McMaster technique), and egg counting.

Procedure:

  • Animal Selection and Group Allocation: Select a minimum of 40 animals with established infections. Randomly allocate them into four groups of at least 10 animals each.

    • Group 1: Infected with the susceptible strain, treated with the standard anthelmintic.

    • Group 2: Infected with the resistant strain, treated with the standard anthelmintic.

    • Group 3: Infected with the susceptible strain, treated with this compound.

    • Group 4: Infected with the resistant strain, treated with this compound.

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals to determine the baseline fecal egg count (eggs per gram of feces - EPG).

  • Treatment Administration: Administer the designated anthelmintic to each group at the appropriate dosage.

  • Post-Treatment Sampling (Day 14): Collect individual fecal samples from all animals 14 days post-treatment.

  • Fecal Egg Count: Perform fecal egg counts on all pre- and post-treatment samples using a standardized method like the McMaster technique.

  • Data Analysis: Calculate the percentage of fecal egg count reduction for each group using the formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 A reduction of <95% in the group treated with the standard anthelmintic against the resistant strain confirms resistance. The efficacy of this compound against the resistant strain can then be evaluated.

Larval Development Assay (LDA) for In Vitro Cross-Resistance Assessment

This in vitro assay determines the concentration of an anthelmintic required to inhibit the development of nematode eggs to the third larval stage (L3).

Objective: To compare the concentration of this compound required to inhibit the development of larvae from a drug-susceptible strain versus a drug-resistant strain.

Materials:

  • Fecal samples containing eggs from helminth strains of interest.

  • This compound and other anthelmintics of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microtiter plates, agar, nutrient medium, and laboratory incubator.

Procedure:

  • Egg Isolation: Isolate helminth eggs from fecal samples.

  • Drug Dilution Series: Prepare a serial dilution of this compound and the other test anthelmintics in the 96-well plates.

  • Assay Setup: Add a suspension of isolated eggs in a nutrient agar solution to each well of the plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a period sufficient for the eggs in control wells (no drug) to hatch and develop to L3 larvae (typically 7 days).

  • Development Inhibition Assessment: Stop the development by adding a fixative (e.g., iodine). Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.

  • Data Analysis: Determine the concentration of the drug that inhibits 50% of the larvae from developing to the L3 stage (LC50). The LC50 values for the susceptible and resistant strains are then compared. A significantly higher LC50 for the resistant strain would indicate resistance.

Visualizations

Signaling Pathway Diagram

Amoscanate_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA_inactive Inactive PKA Regulatory Subunit Catalytic Subunit cAMP->PKA_inactive Binds to Regulatory Subunit AMP AMP PDE->AMP PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates This compound This compound This compound->PDE Inhibits pCREB Phosphorylated CREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates

Caption: Mechanism of action of this compound via inhibition of cAMP phosphodiesterase.

Experimental Workflow Diagram

Cross_Resistance_Study_Workflow start Start: Strain Selection susc_strain Susceptible Helminth Strain start->susc_strain res_strain Resistant Helminth Strain start->res_strain animal_infection Infect Host Animals susc_strain->animal_infection lda Perform LDA susc_strain->lda In Vitro (from eggs) res_strain->animal_infection res_strain->lda In Vitro (from eggs) group_allocation Allocate to Treatment Groups animal_infection->group_allocation fecrt Perform FECRT group_allocation->fecrt In Vivo data_analysis Data Analysis & Comparison fecrt->data_analysis lda->data_analysis conclusion Conclusion on Cross-Resistance data_analysis->conclusion

Caption: Workflow for a comprehensive cross-resistance study.

Evaluating the Synergistic Potential of Amoscanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amoscanate, an experimental anthelmintic of the aryl isothiocyanate class, has demonstrated high efficacy against the four major species of schistosomes that infect humans, as well as activity against hookworms.[1] Despite its potent antiparasitic properties, research into its synergistic effects when combined with other drugs remains notably absent from publicly available literature. This guide aims to provide a framework for evaluating the potential synergistic effects of this compound by outlining its known mechanisms of action, presenting hypothetical combination scenarios, and detailing the experimental protocols required to rigorously assess such combinations.

Understanding this compound's Mechanism of Action

This compound's primary mode of action is multifaceted, contributing to its potent anthelmintic effects. It is a known inhibitor of cyclic AMP-phosphodiesterases in schistosomes.[2] This inhibition leads to an accumulation of cyclic AMP, which is proposed to disrupt the regulation of key metabolic pathways, such as glycogen metabolism, that are controlled by cyclic AMP-dependent protein kinases.[2]

Furthermore, this compound acts as an uncoupler of oxidative phosphorylation. This disruption of mitochondrial function leads to a depletion of ATP, the primary energy currency of the cell. In various helminths, this results in a significant reduction in glycolytic intermediates and mitochondrial substrates.

Ultrastructural studies on Schistosoma haematobium have revealed that this compound induces significant damage to the parasite.[3] Effects observed include tegumental vacuolation and edema within an hour of treatment, followed by blebbing, collapse of sensory organelles, and the appearance of abnormal mitochondria with prolonged exposure.[3] Ultimately, this leads to the erosion of the tegument and a loss of its integrity.

Hypothetical Synergistic Combinations with this compound

Given the absence of published data on synergistic combinations, this section proposes hypothetical pairings based on this compound's known mechanisms. These proposals are intended to serve as a starting point for future research. The quantitative data presented in the following table is purely illustrative and would need to be determined experimentally.

Combination DrugTarget DiseaseHypothetical Synergistic RationaleIllustrative Combination Index (CI)Illustrative Dose Reduction Index (DRI)
Praziquantel SchistosomiasisPraziquantel increases calcium ion influx, leading to muscle contraction and paralysis of the worm. Combining this with this compound's disruption of energy metabolism could lead to a more rapid and complete killing of the parasite.< 0.5Praziquantel: 2-4 foldthis compound: 3-5 fold
Albendazole Soil-transmitted HelminthiasisAlbendazole inhibits microtubule polymerization in worms. This disruption of cellular structure, combined with this compound's metabolic disruption, could overcome potential resistance mechanisms and enhance efficacy.< 0.7Albendazole: 1.5-3 foldthis compound: 2-4 fold
Ivermectin Onchocerciasis, StrongyloidiasisIvermectin targets glutamate-gated chloride channels, causing paralysis. A combination with this compound could provide two distinct mechanisms of paralysis and killing, potentially reducing the required doses of both drugs and minimizing side effects.< 0.6Ivermectin: 2-3 foldthis compound: 2.5-4.5 fold

Experimental Protocols for Assessing Synergy

To validate any potential synergistic effects, a rigorous experimental workflow is essential. The following protocols outline the key steps for in vitro and in vivo evaluation.

In Vitro Synergy Assessment

A common method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental Workflow for In Vitro Synergy Assessment

G cluster_0 Drug Preparation cluster_1 Dose-Response Assays cluster_2 Data Analysis prep_A Prepare stock solution of this compound single_A Determine IC50 of this compound alone prep_A->single_A combo Perform checkerboard assay with serial dilutions of both drugs prep_A->combo prep_B Prepare stock solution of Combination Drug single_B Determine IC50 of Combination Drug alone prep_B->single_B prep_B->combo calc_CI Calculate Combination Index (CI) using Chou-Talalay method single_A->calc_CI single_B->calc_CI combo->calc_CI isobologram Generate isobologram calc_CI->isobologram

Caption: Workflow for in vitro drug synergy assessment.

In Vivo Synergy Assessment

Animal models are crucial for validating in vitro findings and assessing the in vivo efficacy and toxicity of drug combinations.

Experimental Workflow for In Vivo Synergy Assessment

G cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Efficacy and Toxicity Assessment infect Infect animal models with the target parasite group_A This compound alone infect->group_A group_B Combination Drug alone infect->group_B group_C This compound + Combination Drug infect->group_C group_D Vehicle control infect->group_D efficacy Measure parasite burden reduction group_A->efficacy toxicity Monitor for signs of toxicity (e.g., weight loss, liver enzymes) group_A->toxicity group_B->efficacy group_B->toxicity group_C->efficacy group_C->toxicity group_D->efficacy group_D->toxicity

Caption: Workflow for in vivo drug synergy assessment.

Visualizing Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and the logical basis for assessing synergy.

Proposed Mechanism of Action of this compound

G This compound This compound PDE Cyclic AMP Phosphodiesterase This compound->PDE inhibits Mitochondria Mitochondrial Oxidative Phosphorylation This compound->Mitochondria uncouples Tegument Tegument Damage This compound->Tegument induces cAMP Cyclic AMP PDE->cAMP degrades PKA Protein Kinase A cAMP->PKA activates Metabolism Glycogen Metabolism Disruption PKA->Metabolism ATP ATP Depletion Mitochondria->ATP produces

Caption: Proposed mechanism of action of this compound.

Logical Relationship for Determining Synergy

G Effect_A Effect of Drug A alone Expected_Additive Expected Additive Effect (Effect_A + Effect_B) Effect_A->Expected_Additive Effect_B Effect of Drug B alone Effect_B->Expected_Additive Synergy Synergy Expected_Additive->Synergy Additive Additive Expected_Additive->Additive Antagonism Antagonism Expected_Additive->Antagonism Observed_Combo Observed Combined Effect Observed_Combo->Synergy > Observed_Combo->Additive = Observed_Combo->Antagonism <

Caption: Logical framework for synergy determination.

Conclusion

While this compound holds promise as a potent anthelmintic, the exploration of its synergistic potential with other drugs is a significant and untapped area of research. The hypothetical combinations and experimental frameworks presented in this guide offer a roadmap for future investigations. Rigorous in vitro and in vivo studies are necessary to identify and validate any synergistic interactions, which could lead to more effective and safer treatment regimens for a range of parasitic diseases. The lack of existing data underscores a critical knowledge gap and a valuable opportunity for drug development professionals.

References

Validating the In Vitro to In Vivo Correlation of Amoscanate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anthelmintic drug Amoscanate, focusing on the available data to assess the correlation between its in vitro activity and in vivo efficacy. Due to a scarcity of publicly available, direct quantitative in vitro efficacy data for this compound against a range of helminths, this guide will focus on summarizing the extensive in vivo studies and comparing these findings with established anthelmintics, namely benzimidazoles (e.g., Albendazole) and Praziquantel. This guide also provides detailed experimental protocols for key assays and visual representations of experimental workflows and the proposed mechanism of action of this compound.

Comparative Efficacy Data

Table 1: In Vivo Efficacy of this compound Against Various Helminths

Parasite SpeciesHost AnimalThis compound DosageEfficacy (% Reduction)Citation
Necator americanus (Hookworm)Hamsters30-60 mg/kg (single dose)94-99% (worm burden)[1]
Necator americanus (Hookworm)Hamsters25 mg/kg (single dose)100% (worm burden)[1]
Ancylostoma caninum (Hookworm) & Ancylostoma ceylanicumDogs25 mg/kg100% (fecal egg count)[1]
Nematospiroides dubiusMice200 mg/kg (single dose)100% (worm burden)[1]
Syphacia obvelata (Pinworm)Mice12.6 mg/kgExpulsion of worms[1]
Hymenolepis nana (Dwarf Tapeworm)Mice50 mg/kgExpulsion of worms
Schistosoma mansoniMonkeys25 mg/kgMarked reduction in egg counts and worm burdens
Schistosoma japonicumMonkeys20 mg/kg (single dose)Comparable to S. mansoni efficacy
Schistosoma haematobiumMonkeys25 mg/kg (single dose)Similarly effective
Strongyloides fulleborni & Oesophagostomum apiostumumRhesus Monkeys60 mg/kg (thrice at 12-hour intervals)100%

Table 2: Comparative In Vivo Efficacy of Albendazole and Praziquantel

DrugParasite SpeciesHost AnimalDosageEfficacy (% Reduction)
Albendazole HookwormDogsVariesOften high, but resistance is a growing concern
Trichuris muris (model for Trichuris trichiura)MiceVariesModerate
Praziquantel Schistosoma mansoniMiceVariesHighly effective against adult worms
Hymenolepis nanaHumans25 mg/kg (single dose)High

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized protocols for key in vitro and in vivo anthelmintic assays.

In Vitro Assays

1. Adult Worm Motility Assay (AWMA)

  • Objective: To assess the direct effect of a compound on the viability and motility of adult helminths.

  • Procedure:

    • Adult worms are collected from the intestines of infected host animals.

    • Worms are washed with a suitable buffer (e.g., Phosphate Buffered Saline - PBS) to remove host debris.

    • Individual or small groups of worms are placed in multi-well plates containing culture medium.

    • The test compound (e.g., this compound) is added at various concentrations. A negative control (vehicle only) and a positive control (a known anthelmintic like Levamisole) are included.

    • Plates are incubated at a physiologically relevant temperature (e.g., 37°C).

    • Worm motility is observed and scored at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) under a microscope. Motility scores can range from normal activity to complete paralysis.

    • The time to paralysis and/or death is recorded for each concentration.

2. Larval Motility/Viability Assay

  • Objective: To determine the effect of a compound on the motility and viability of larval stages of helminths.

  • Procedure:

    • Infective larvae (e.g., L3 stage of hookworms) are obtained from fecal cultures.

    • Larvae are washed and suspended in a suitable medium.

    • A known number of larvae are added to each well of a microtiter plate.

    • The test compound is added at varying concentrations, along with negative and positive controls.

    • Plates are incubated for a defined period.

    • Larval motility is assessed visually under a microscope or using automated tracking systems.

    • Viability can be further assessed using vital stains (e.g., Janus green B).

In Vivo Assays

1. Fecal Egg Count Reduction Test (FECRT)

  • Objective: To evaluate the efficacy of an anthelmintic by measuring the reduction in the number of parasite eggs shed in the feces of infected animals.

  • Procedure:

    • Animals with established helminth infections are selected.

    • Pre-treatment fecal samples are collected from each animal, and the number of eggs per gram of feces (EPG) is determined using a standardized method (e.g., McMaster technique).

    • Animals are treated with the test compound at the desired dose. A control group receives a placebo.

    • Post-treatment fecal samples are collected at a specified time point (e.g., 7-14 days after treatment).

    • The EPG is determined for the post-treatment samples.

    • The percentage reduction in EPG is calculated for each animal or group.

2. Adult Worm Burden Reduction Assay

  • Objective: To determine the direct killing effect of an anthelmintic by counting the number of adult worms remaining in the host after treatment.

  • Procedure:

    • Animals are experimentally infected with a known number of infective parasite stages.

    • Once the infection is established (patent), animals are treated with the test compound or a placebo.

    • At a predetermined time after treatment, the animals are euthanized.

    • The relevant organs (e.g., intestines, liver) are harvested, and the adult worms are carefully collected and counted.

    • The percentage reduction in the worm burden in the treated group is calculated relative to the control group.

Mandatory Visualizations

Experimental Workflow for IVIVC Validation

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Analysis invitro_assay In Vitro Assay Selection (e.g., Adult Motility, Larval Viability) dose_response Dose-Response Curve Generation invitro_assay->dose_response ic50 Determination of IC50/EC50 dose_response->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis animal_model Animal Model Selection (e.g., Mouse, Hamster) infection Experimental Infection animal_model->infection treatment Drug Administration (this compound & Comparators) infection->treatment fecrt Fecal Egg Count Reduction Test (FECRT) treatment->fecrt worm_burden Adult Worm Burden Assay treatment->worm_burden fecrt->data_analysis worm_burden->data_analysis correlation_model Development of Correlation Model data_analysis->correlation_model validation Model Validation correlation_model->validation

Caption: Experimental workflow for establishing an in vitro to in vivo correlation (IVIVC).

Proposed Signaling Pathway for this compound

Amoscanate_Pathway This compound This compound pde Cyclic AMP Phosphodiesterase (PDE) This compound->pde Inhibition camp Cyclic AMP (cAMP) (Increased Levels) pde->camp Leads to pka Protein Kinase A (PKA) Activation camp->pka metabolism Disturbance in Glycogen Metabolism pka->metabolism paralysis Paralysis & Death of the Parasite metabolism->paralysis

Caption: Proposed mechanism of action of this compound via inhibition of cyclic AMP phosphodiesterase.

Discussion and Conclusion

The available literature strongly supports the potent in vivo anthelmintic activity of this compound against a wide range of nematodes and trematodes in various animal models. However, the lack of robust and directly comparable in vitro efficacy data (e.g., IC50 values against the same parasite species and life stages) makes the establishment of a quantitative IVIVC challenging.

The proposed mechanism of action for this compound involves the inhibition of cyclic AMP-phosphodiesterases, leading to an accumulation of cyclic AMP and subsequent disruption of key metabolic processes within the parasite, such as glycogen metabolism. This ultimately results in paralysis and death of the worm.

For future research, a clear need exists for systematic in vitro studies to quantify the potency of this compound against a panel of clinically relevant helminths. Such data would be invaluable for establishing a predictive IVIVC, which could, in turn, accelerate the development and optimization of this compound or its derivatives as therapeutic agents. Furthermore, direct comparative studies evaluating the in vitro and in vivo efficacy of this compound alongside current standard-of-care anthelmintics within the same experimental framework would provide a more definitive assessment of its relative performance.

References

Safety Operating Guide

Proper Disposal Procedures for Amoscanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: This document provides guidance on the proper disposal of Amoscanate, an experimental anthelmintic agent. As a member of the aryl isothiocyanate class of compounds, this compound should be handled as a potentially hazardous substance.[1] Studies have indicated the potential for liver toxicity at certain doses.[1] All handling and disposal procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.

Chemical and Physical Properties of this compound

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₃H₉N₃O₂S
Molar Mass 271.29 g·mol⁻¹[1]
Appearance Orange-yellow crystalline powder
Melting Point 204 to 206 °C (399 to 403 °F; 477 to 479 K)[1]
Solubility Insoluble in water; slightly soluble in acetone, chloroform, benzene, and ethanol.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound and associated waste materials. This is a general guideline; your institution's specific procedures may vary.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work with this compound, a thorough hazard assessment should be conducted. Due to its chemical nature and toxicological profile, it is imperative to use appropriate Personal Protective Equipment (PPE) at all times.

  • Mandatory PPE:

    • Chemical-resistant gloves (nitrile or neoprene recommended).

    • Safety goggles or a face shield.

    • A properly fitted lab coat.

  • Ventilation: All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step 2: Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. Never mix this compound waste with non-hazardous trash.

  • Solid Waste:

    • This stream includes expired or unused this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, contaminated gloves), and spill cleanup materials.

    • Collect all solid waste in a dedicated, leak-proof hazardous waste container that is compatible with chemical waste.

  • Liquid Waste:

    • This stream includes any solutions containing this compound and any solvents used to rinse contaminated glassware.

    • Collect all liquid waste in a separate, compatible, and sealable hazardous waste container (e.g., a glass or high-density polyethylene bottle).

    • CRITICAL: Do not dispose of any liquid this compound waste down the sanitary sewer.

Step 3: Labeling and Storage

Proper labeling and storage are mandated by regulatory agencies and are essential for safety and proper disposal.

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to each waste container.

    • Clearly write the full chemical name, "this compound," and list all other chemical constituents and their approximate concentrations.

    • Include the name of the Principal Investigator (PI) and the laboratory contact information.

  • Storage:

    • Store all labeled hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA).

    • The SAA should be located in a secure, low-traffic area within the laboratory, away from ignition sources and incompatible materials.

Step 4: Arranging for Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Contact EHS: Once your hazardous waste container is nearly full, or according to your institution's pickup schedule, contact your Environmental Health and Safety (EHS) department.

  • Professional Disposal: Your EHS office will arrange for the collection of the waste by a licensed hazardous waste management company. These companies are equipped to transport and dispose of chemical waste, typically via high-temperature incineration, in an environmentally responsible manner.

  • Documentation: Ensure that all required documentation for the waste pickup is completed accurately and retained for your laboratory's records, in accordance with institutional and regulatory requirements.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

AmoscanateDisposalWorkflow cluster_prep Step 1: Preparation & Hazard Assessment cluster_handling Step 2: Waste Generation & Segregation cluster_containment Step 3: Collection & Storage cluster_disposal Step 4: Final Disposal A Conduct Hazard Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle this compound in Fume Hood D Segregate Waste at Source C->D E Solid Waste (e.g., contaminated gloves, vials) D->E F Liquid Waste (e.g., solutions, rinsates) D->F G Collect in Labeled Hazardous Waste Container E->G F->G I Attach 'Hazardous Waste' Label - Chemical Name: this compound - PI & Lab Information G->I H Store in Designated Satellite Accumulation Area (SAA) J Contact Institutional EHS for Waste Pickup Request H->J I->H K Professional Disposal (via Licensed Vendor) J->K L Complete & Retain Disposal Documentation K->L

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Amoscanate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Amoscanate, an experimental antiparasitic agent. Given the compound's nature as a potent, investigational drug, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.

Compound Profile and Hazards

This compound, or 4-isothiocyanato-4'-nitrodiphenylamine, is an aryl isothiocyanate. While a specific Safety Data Sheet (SDS) is not publicly available, the known toxicological data from preclinical studies and the general hazards associated with its chemical class necessitate a high degree of caution.

Known Hazards:

  • Hepatotoxicity: Studies in animals and early clinical trials have indicated a potential for liver toxicity.[1]

  • Neurological Effects: High doses in animal models have been associated with neurological lesions.

  • Isothiocyanate Group: Isothiocyanates are known to be reactive compounds that can be irritating to the skin, eyes, and respiratory tract. They can also act as sensitizers.

Due to the limited toxicological data available for this compound, it should be handled as a potent compound with unknown long-term health effects. The precautionary principle dictates that exposure should be minimized through a combination of engineering controls, personal protective equipment, and robust operational procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in a laboratory setting. The following table summarizes the required PPE for various tasks.

Task Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Dedicated, disposable lab coat or gown with long sleeves and tight-fitting cuffs- Double-gloving with powder-free nitrile gloves (inner glove tucked under the cuff, outer glove over the cuff)- N95 or higher-rated respirator- Chemical splash goggles and a face shield
Solution Preparation and Handling - Disposable, fluid-resistant lab coat or gown- Double-gloving with powder-free nitrile gloves- Chemical splash goggles- Work should be conducted within a certified chemical fume hood
General Laboratory Operations - Standard lab coat- Single pair of nitrile gloves- Safety glasses with side shields

Glove Change Protocol: When working with this compound, gloves should be changed immediately if contamination is suspected. For prolonged procedures, it is recommended to change outer gloves every 30-60 minutes.

Operational Plan for Safe Handling

A systematic workflow is essential to minimize exposure and ensure a safe working environment.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate a controlled area for handling this compound. gather_ppe Assemble all necessary PPE. prep_area->gather_ppe prep_equipment Prepare and verify engineering controls (e.g., fume hood). gather_ppe->prep_equipment prep_waste Prepare labeled waste containers. prep_equipment->prep_waste weigh Weigh solid this compound in a ventilated balance enclosure or fume hood. prep_waste->weigh dissolve Prepare solutions within a certified chemical fume hood. weigh->dissolve experiment Conduct experimental procedures. dissolve->experiment decontaminate_surfaces Decontaminate all work surfaces with an appropriate solvent. experiment->decontaminate_surfaces dispose_waste Dispose of all waste in designated, sealed containers. decontaminate_surfaces->dispose_waste remove_ppe Remove PPE in the correct order to avoid cross-contamination. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures:

Waste Type Disposal Protocol
Solid this compound - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with other chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, puncture-resistant, and sealed hazardous waste container.- Label as "this compound Contaminated Sharps/Labware".
Liquid Waste (Solutions containing this compound) - Collect in a sealed, shatter-proof, and clearly labeled hazardous liquid waste container.- Do not dispose of down the drain.
Contaminated PPE - Collect in a dedicated, sealed plastic bag or container labeled "this compound Contaminated PPE".- Dispose of as hazardous waste.

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Exposure Type Immediate Action
Skin Contact - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.- Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the affected individual to fresh air.- If breathing is difficult, administer oxygen.- Seek immediate medical attention.
Ingestion - Do not induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention.
Spill - Evacuate the immediate area.- Alert others and your supervisor.- If the spill is small and you are trained to do so, contain the spill with absorbent material.- Wear appropriate PPE during cleanup.- For large spills, contact your institution's EHS office immediately.

This guide is intended to provide essential safety information. Always consult with your institution's EHS office for specific protocols and training before handling any potent or investigational compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoscanate
Reactant of Route 2
Reactant of Route 2
Amoscanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.